Aldh1A2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26N4O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(3-ethoxythiophen-2-yl)-[4-(4-nitro-3-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N4O4S/c1-2-29-19-7-14-30-20(19)21(26)24-12-10-22(11-13-24)16-5-6-17(25(27)28)18(15-16)23-8-3-4-9-23/h5-7,14-15H,2-4,8-13H2,1H3 |
InChI Key |
LAYJOGOQGVGOCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Aldh1A2-IN-1: A Potent and Reversible Inhibitor of Retinaldehyde Dehydrogenase 2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA), a key signaling molecule involved in numerous physiological processes, including embryonic development, cell differentiation, and spermatogenesis.[1][2] Dysregulation of ALDH1A2 activity has been implicated in various diseases, making it an attractive therapeutic target. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of Aldh1A2-IN-1, a potent and reversible inhibitor of ALDH1A2. We present detailed experimental protocols, quantitative biochemical and biophysical data, and a plausible synthetic route for this valuable chemical probe.
Introduction to Aldh1A2
ALDH1A2 is a member of the aldehyde dehydrogenase superfamily of enzymes that catalyze the NAD(P)+-dependent oxidation of aldehydes to their corresponding carboxylic acids.[3] Specifically, ALDH1A2 is responsible for the irreversible conversion of retinaldehyde to all-trans-retinoic acid, the biologically active form of Vitamin A.[2] This enzymatic reaction is a crucial regulatory step in the RA signaling pathway. Given its pivotal role, particularly in spermatogenesis where it is the primary RA-synthesizing enzyme, ALDH1A2 has emerged as a promising target for the development of non-hormonal male contraceptives.[3]
Discovery of this compound
This compound, also identified in the literature as compound 6-118, was developed as a potent and selective reversible inhibitor of ALDH1A2.[3][4] Its discovery was part of a broader effort to identify small molecules that could modulate the activity of ALDH family members for therapeutic purposes. Unlike irreversible inhibitors, reversible inhibitors like this compound offer the potential for more controlled pharmacological effects and a reduced risk of off-target toxicity.
Chemical Synthesis of this compound
While the primary literature does not provide a detailed step-by-step synthesis of this compound, a plausible synthetic route can be devised based on its chemical structure: (3-ethoxythiophen-2-yl)(4-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazin-1-yl)methanone. The synthesis likely involves the coupling of two key intermediates: 3-ethoxythiophene-2-carbonyl chloride and 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine .
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-ethoxythiophene-2-carbonyl chloride
-
Preparation of 3-ethoxythiophene-2-carboxylic acid: This intermediate can be synthesized from a suitable thiophene precursor through methods such as carboxylation of a lithiated thiophene derivative followed by ethylation of the hydroxyl group.
-
Conversion to the acid chloride: The carboxylic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or toluene to yield the desired acid chloride. The reaction is typically performed at room temperature or with gentle heating.
Step 2: Synthesis of 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine
-
Nucleophilic aromatic substitution: Starting with 1-fluoro-2-nitro-4-(piperazin-1-yl)benzene, a nucleophilic aromatic substitution reaction with pyrrolidine in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) would yield the desired product.
Step 3: Coupling of the two intermediates
-
Amide bond formation: The final step involves the acylation of the piperazine nitrogen of 1-(4-nitro-3-(pyrrolidin-1-yl)phenyl)piperazine with 3-ethoxythiophene-2-carbonyl chloride . This reaction is typically carried out in an aprotic solvent such as DCM or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature until completion.
-
Purification: The final product, this compound, is then purified using standard techniques such as column chromatography on silica gel.
Biological Activity and Mechanism of Action
This compound is an active-site directed, reversible inhibitor of human ALDH1A2.[3] It exerts its inhibitory effect by binding non-covalently to the active site of the enzyme, thereby preventing the substrate, retinaldehyde, from binding and being oxidized to retinoic acid.
Quantitative Data
The following table summarizes the key quantitative data for the interaction of this compound with human ALDH1A2.[3]
| Parameter | Value | Method |
| IC₅₀ | 0.91 µM | Enzyme Inhibition Assay |
| K_d_ | 0.26 µM | Isothermal Titration Calorimetry (ITC) |
| ΔT_m_ (no NAD⁺) | 5.0 °C | Differential Scanning Fluorimetry (DSF) |
| ΔT_m_ (with 1mM NAD⁺) | ~8.0 °C | Differential Scanning Fluorimetry (DSF) |
Signaling Pathway
The following diagram illustrates the retinoic acid signaling pathway and the point of inhibition by this compound.
References
- 1. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]
Aldh1A2-IN-1: A Technical Guide to its Role in Retinoic Acid Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aldh1A2-IN-1, a reversible inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2). ALDH1A2 is a critical enzyme in the biosynthesis of retinoic acid (RA), a vital signaling molecule involved in numerous physiological and developmental processes. Consequently, ALDH1A2 has emerged as a significant therapeutic target for various conditions, including cancer and for the development of non-hormonal contraceptives.[1][2] This document details the mechanism of action of this compound, its inhibitory potency, experimental protocols for its characterization, and its place within the broader retinoic acid signaling pathway.
Introduction to ALDH1A2 and Retinoic Acid Synthesis
Aldehyde dehydrogenase 1 family, member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a key enzyme that catalyzes the NAD-dependent oxidation of retinaldehyde to all-trans-retinoic acid.[2][3][4] This is a rate-limiting step in the production of RA, a derivative of vitamin A that acts as a ligand for nuclear receptors (RARs and RXRs) to regulate the transcription of a multitude of genes.[1][2] The precise regulation of RA levels is crucial for embryonic development, immune function, and spermatogenesis.[2] Dysregulation of ALDH1A2 activity and RA signaling is implicated in various diseases, making targeted inhibition of this enzyme a promising therapeutic strategy.
This compound has been identified as a potent and reversible inhibitor of ALDH1A2, serving as a valuable chemical probe for studying the physiological roles of this enzyme and as a lead compound for drug discovery efforts.
This compound: Mechanism of Action and Potency
This compound is an active site-directed, reversible inhibitor of human ALDH1A2.[5] Structural and biochemical studies have revealed that it binds within the enzyme's catalytic pocket, primarily through hydrophobic interactions and direct hydrogen bonds with residues near the catalytic cysteine (Cys320).[1] Unlike some covalent inhibitors, its binding does not affect the conformation of the essential cofactor NAD+.[1]
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound against human ALDH1A2 has been quantified through various biochemical assays. The key parameters are summarized in the table below for clear comparison.
| Parameter | Value | Method | Description | Reference |
| IC50 | 0.91 µM | Enzyme Kinetics Assay | The concentration of inhibitor required to reduce the enzymatic activity of ALDH1A2 by 50%. | [1][5] |
| Kd | 0.26 µM | Isothermal Titration Calorimetry (ITC) | The dissociation constant, indicating the binding affinity of the inhibitor to the ALDH1A2 enzyme. A lower value signifies tighter binding. | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the protocols for key experiments used to characterize this compound.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay measures the effect of this compound on the catalytic activity of purified human ALDH1A2 by monitoring the production of NADH.
Materials:
-
Purified recombinant human ALDH1A2 enzyme
-
This compound (dissolved in DMSO)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Substrate: all-trans-retinal or propionaldehyde
-
Assay Buffer: 50 mM Sodium Phosphate or BES buffer, pH 7.5
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
In each well of the 96-well plate, add the assay buffer.
-
Add the ALDH1A2 enzyme to a final concentration of 100–200 nM.
-
Add the desired concentration of this compound or DMSO for the control wells. The final DMSO concentration in all wells should be kept constant (e.g., 1%).[6]
-
Add NAD+ to a final concentration of 200 µM.[6]
-
Incubate the mixture of enzyme, inhibitor, and NAD+ for a short period (e.g., 2-5 minutes) at room temperature to allow for binding.[6]
-
Initiate the enzymatic reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).[6]
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record measurements every 30-60 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (rate of NADH formation) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the enzyme, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Materials:
-
Purified recombinant human ALDH1A2 enzyme, dialyzed extensively against the ITC buffer.
-
This compound, dissolved in the final dialysis buffer.
-
ITC Buffer: e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
-
Isothermal Titration Calorimeter.
Procedure:
-
Prepare the ALDH1A2 protein solution to a concentration of approximately 10-20 µM in the ITC buffer.
-
Prepare the this compound solution to a concentration approximately 10-15 times higher than the protein concentration (e.g., 150-300 µM) in the same ITC buffer. Degas both solutions.
-
Load the ALDH1A2 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL per injection).
-
Perform an initial injection (e.g., 0.4 µL) which is typically discarded during data analysis, followed by a series of 20-30 injections of the inhibitor solution into the protein solution.
-
Record the heat change after each injection. The raw data will be a series of peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd) and other thermodynamic parameters.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 3. ALDH1A2 aldehyde dehydrogenase 1 family, member A2 RALDH(II) RALDH2 RALDH2-T | Sigma-Aldrich [sigmaaldrich.com]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Aldh1A2-IN-1: A Technical Guide for Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retinoic acid (RA) is a crucial signaling molecule in embryonic development, orchestrating a multitude of processes from patterning the body axis to organogenesis. The precise spatial and temporal distribution of RA is tightly regulated by the activity of retinaldehyde dehydrogenases (ALDHs), with ALDH1A2 being a key enzyme in this pathway. Aldh1A2-IN-1 is a potent and reversible inhibitor of ALDH1A2, offering a valuable tool for the precise dissection of RA-dependent developmental events. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in developmental biology research. The guide also features visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its use.
Introduction to Aldh1A2 and Retinoic Acid Signaling
Aldehyde dehydrogenase 1 family member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme that catalyzes the synthesis of all-trans retinoic acid (RA) from retinaldehyde.[1] RA, an active derivative of vitamin A, functions as a ligand for nuclear receptors (retinoic acid receptors or RARs), which in turn regulate the transcription of a vast array of genes essential for embryonic development.[1] The spatiotemporal control of RA gradients by ALDH1A2 is fundamental for the proper development of numerous structures, including the heart, nervous system, limbs, and craniofacial features.[2][3] Dysregulation of ALDH1A2 activity can lead to severe congenital abnormalities.[3]
Pharmacological inhibition of ALDH1A2 provides a powerful method to investigate the specific roles of RA signaling at different developmental stages and in various tissues. This compound has emerged as a valuable chemical probe for such studies due to its reversible and specific inhibitory action.[4][5]
This compound: A Potent and Reversible Inhibitor
This compound is a small molecule that acts as an active site-directed, reversible inhibitor of the ALDH1A2 enzyme.[4][5] Its mechanism of action allows for temporal control of RA synthesis inhibition, which is a significant advantage in developmental biology studies where the timing of signaling events is critical.
Chemical Properties
| Property | Value |
| CAS Number | 22204229-64-9[4] |
| Molecular Formula | C₂₁H₂₆N₄O₄S[4] |
| Molecular Weight | 430.52 g/mol [4] |
| SMILES | O=C(C1=C(OCC)C=CS1)N2CCN(C3=CC=C(--INVALID-LINK--=O)C(N4CCCC4)=C3)CC2[5] |
Quantitative Inhibition Data
| Parameter | Value | Reference |
| IC50 | 0.91 µM | [4][5] |
| Kd | 0.26 µM | [4][5] |
Signaling Pathways and Experimental Workflows
Retinoic Acid Synthesis and Signaling Pathway
The following diagram illustrates the canonical retinoic acid signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Developmental Effects
This diagram outlines a general workflow for studying the effects of this compound on embryonic development in a model organism such as zebrafish or mouse.
Experimental Protocols
While specific studies utilizing this compound in developmental biology are not yet widely published, the following protocols are adapted from established methods using other ALDH inhibitors like DEAB and WIN18,446, and can be readily applied to this compound.
In Vitro ALDH1A2 Enzyme Inhibition Assay
This protocol is based on the methods described by Chen et al. (2018) and is suitable for confirming the inhibitory activity of this compound in a controlled in vitro setting.[6]
Materials:
-
Purified recombinant human ALDH1A2
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer: 50 mM sodium phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT
-
NAD+ solution (e.g., 10 mM in assay buffer)
-
Retinaldehyde substrate solution (e.g., 1 mM in ethanol)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the assay buffer, NAD+ solution (final concentration ~500 µM), and the diluted this compound or vehicle.
-
Add purified ALDH1A2 enzyme to each well to a final concentration of approximately 10-20 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the retinaldehyde substrate (final concentration ~10 µM).
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH. Take readings every 30-60 seconds for 10-15 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of enzyme activity relative to the vehicle control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Treatment of Zebrafish Embryos
This protocol is adapted from studies using DEAB to inhibit RA signaling in zebrafish embryos.[7]
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Collect zebrafish embryos shortly after fertilization and place them in Petri dishes with embryo medium.
-
Prepare a range of working concentrations of this compound in embryo medium from the stock solution. A typical starting range could be 0.1 µM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
At the desired developmental stage (e.g., shield stage for early patterning studies), replace the embryo medium with the this compound solutions or the control solution.
-
Incubate the embryos at the standard temperature (28.5°C).
-
Observe the embryos at regular intervals under a stereomicroscope and document any morphological changes or developmental delays compared to the control group.
-
At specific time points, fix the embryos for further analysis, such as in situ hybridization for developmental marker genes or immunohistochemistry.
Mouse Embryo Culture and Treatment
This protocol is a general guideline for treating mouse embryos in whole-embryo culture.
Materials:
-
Time-mated pregnant mice
-
Whole-embryo culture medium (e.g., rat serum-based medium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Roller culture system
-
Dissecting microscope and tools
Procedure:
-
Isolate mouse embryos at the desired developmental stage (e.g., E8.5 for studies on neurulation and somitogenesis).
-
Prepare the whole-embryo culture medium containing different concentrations of this compound. Include a vehicle control.
-
Place the embryos in the culture medium in roller bottles.
-
Culture the embryos in a roller culture system at 37°C with appropriate gas exchange (e.g., 5% O₂, 5% CO₂, 90% N₂).
-
After the desired culture period (e.g., 24-48 hours), remove the embryos and assess their development.
-
Analyze for morphological defects, somite number, heart looping, and other developmental milestones.
-
Process the embryos for molecular analyses as required.
Potential Applications in Developmental Biology Research
While direct published applications of this compound are limited, its specific and reversible nature makes it an ideal tool for a range of developmental biology investigations, including:
-
Temporal windows of RA signaling: By applying and washing out this compound at different developmental stages, researchers can precisely determine the critical periods during which RA signaling is required for specific developmental events.
-
Dissecting the roles of ALDH1A2 in specific tissues: Localized application of this compound, for example, through microinjection or soaked beads, could help elucidate the tissue-specific functions of RA synthesis.
-
Modeling congenital malformations: Treatment with this compound can be used to create phenocopies of genetic defects in ALDH1A2, providing a model system to study the pathogenesis of related birth defects.[3]
-
Investigating gene-environment interactions: this compound can be used in combination with other chemical or genetic perturbations to study how environmental factors might interact with the RA signaling pathway during development.
Conclusion
This compound is a valuable addition to the toolkit of developmental biologists. Its well-characterized inhibitory activity and reversible nature provide a means to manipulate retinoic acid signaling with a high degree of control. The experimental protocols and workflows presented in this guide offer a starting point for researchers to design and execute studies aimed at unraveling the intricate roles of ALDH1A2 and retinoic acid in the complex symphony of embryonic development. As research in this area progresses, the application of specific inhibitors like this compound will undoubtedly lead to a deeper understanding of normal and abnormal development, with potential implications for the prevention and treatment of congenital disorders.
References
- 1. CAS: 2204229-64-9 | CymitQuimica [cymitquimica.com]
- 2. New sources of retinoic acid synthesis revealed by live imaging of an Aldh1a2-GFP reporter fusion protein throughout zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALDH1A2-related disorder: A new genetic syndrome due to alteration of the retinoic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALDH1A2 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maternal and Zygotic aldh1a2 Activity Is Required for Pancreas Development in Zebrafish | PLOS One [journals.plos.org]
The Dichotomous Role of Aldh1A2 in Oncology: A Technical Guide to its Exploration with Aldh1A2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde Dehydrogenase 1 Family Member A2 (Aldh1A2), a critical enzyme in the synthesis of retinoic acid, presents a fascinatingly dichotomous role in cancer biology. In a variety of solid tumors, including ovarian and prostate cancer, it functions as a tumor suppressor, with its expression frequently silenced by epigenetic mechanisms.[1][2] Conversely, in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and certain neuroblastomas, Aldh1A2 assumes an oncogenic role, promoting cell survival and metabolic reprogramming.[3][4] This technical guide provides an in-depth exploration of the multifaceted functions of Aldh1A2 in cancer and the utility of the selective inhibitor, Aldh1A2-IN-1, and other related compounds in elucidating its therapeutic potential. We present a compilation of quantitative data on Aldh1A2 inhibitors, detailed experimental protocols for key assays, and visual representations of the core signaling pathways.
Introduction: The Dual Nature of Aldh1A2 in Cancer
Aldh1A2, also known as retinaldehyde dehydrogenase 2 (RALDH2), catalyzes the irreversible oxidation of retinaldehyde to retinoic acid (RA).[5] RA is a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[5][6] The role of Aldh1A2 in cancer is highly context-dependent, a phenomenon that underscores the complexity of cancer biology.
Tumor Suppressive Role: In epithelial ovarian cancer, low Aldh1A2 expression is correlated with poor prognosis and advanced tumor stage.[7][8] This is often due to hypermethylation of the ALDH1A2 promoter, leading to gene silencing.[7] Re-expression of Aldh1A2 in these cancer cells can impair proliferation and invasion.[7] A similar tumor-suppressive function has been observed in prostate cancer, where its expression is lost in cancerous tissue compared to normal prostate epithelium.[2][9]
Oncogenic Role: In stark contrast, Aldh1A2 is aberrantly overexpressed in over 50% of T-ALL cases.[10] This overexpression is driven by the oncogenic transcription factor TAL1 and is crucial for leukemic cell metabolism and survival.[10][11] In neuroblastoma, Aldh1A2 is associated with cancer stem cell properties and resistance to therapy.[4]
Quantitative Data: Aldh1A2 Inhibitors
The study of Aldh1A2's function in cancer is greatly facilitated by the use of small molecule inhibitors. Here, we summarize the key quantitative data for this compound and other commonly used inhibitors.
| Inhibitor | Target(s) | IC50 (Aldh1A2) | Other IC50s | K_d_ (Aldh1A2) | Reference(s) |
| This compound | Aldh1A2 (reversible) | 0.91 µM | - | 0.26 µM | [3][12] |
| WIN 18,446 | Aldh1A2 (irreversible) | 0.3 µM | ALDH1A1: 102 nM, ALDH1A3: 187 nM | - | [13][14][15] |
| 673A | Pan-ALDH1A | 230 nM | ALDH1A1: 246 nM, ALDH1A3: 348 nM, ALDH2: 14 µM | - | [16][17][18] |
Signaling Pathways
The diverse roles of Aldh1A2 in cancer are mediated through its influence on key signaling pathways.
The Aldh1A2-Retinoic Acid (RA) Tumor Suppressive Pathway
In normal and non-cancerous epithelial cells, Aldh1A2 plays a crucial role in maintaining cellular differentiation and suppressing proliferation through the production of retinoic acid.
Caption: Aldh1A2-mediated retinoic acid signaling pathway.
The Aldh1A2-STAT3 Tumor Suppressive Pathway in Ovarian Cancer
In epithelial ovarian cancer, Aldh1A2 has been shown to exert its tumor-suppressive effects by downregulating the STAT3 signaling pathway.
Caption: Aldh1A2-mediated inhibition of STAT3 signaling.
The TAL1-Aldh1A2 Oncogenic Pathway in T-ALL
In T-ALL, the oncogenic transcription factor TAL1 directly upregulates the expression of Aldh1A2, which in turn supports leukemic cell metabolism and survival.
Caption: TAL1-driven Aldh1A2 oncogenic pathway in T-ALL.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate investigation of Aldh1A2's role in cancer.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a luminescent-based assay to determine cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3 for ovarian cancer, Jurkat for T-ALL)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound or other inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Caption: Workflow for CellTiter-Glo® cell viability assay.
Western Blot Analysis of Aldh1A2 and Downstream Targets
This protocol describes the detection of Aldh1A2 and related signaling proteins (e.g., STAT3, p-STAT3) in cell lysates.
Materials:
-
Treated and untreated cancer cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aldh1A2, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Caption: General workflow for Western Blot analysis.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the efficacy of Aldh1A2 inhibitors on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Cancer cell line of interest (e.g., A2780 for ovarian cancer, MOLT-4 for T-ALL)
-
Matrigel (for subcutaneous injections)
-
This compound or other inhibitors formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1-5 x 10⁶ cells per 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Aldh1A2 inhibitor or vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Caption: Workflow for a xenograft tumor model study.
Conclusion
Aldh1A2 stands out as a compelling and complex target in oncology. Its context-dependent roles as both a tumor suppressor and an oncoprotein necessitate a nuanced approach to therapeutic development. The availability of selective inhibitors like this compound provides powerful tools to dissect its functions and evaluate its potential as a therapeutic target. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research into this intriguing enzyme and accelerate the development of novel cancer therapies.
References
- 1. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ch.promega.com [ch.promega.com]
- 5. Anti-ALDH1A2 Antibody (A15747) | Antibodies.com [antibodies.com]
- 6. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 11. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Turning a Spermatogenic Wave into a Tsunami: Synchronizing Murine Spermatogenesis Using WIN 18,446 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. ALDH1A2 Polyclonal Antibody (PA5-22377) [thermofisher.com]
- 16. promega.com [promega.com]
- 17. BiTE® Xenograft Protocol [protocols.io]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Aldh1A2-IN-1: A Chemical Probe for Elucidating ALDH1A2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1 family member A2 (ALDH1A2), a critical enzyme in the biosynthesis of retinoic acid, plays a pivotal role in embryonic development, cell differentiation, and tissue homeostasis. Dysregulation of ALDH1A2 has been implicated in various diseases, including cancer and developmental disorders, making it a compelling target for therapeutic intervention and functional studies. Aldh1A2-IN-1 has emerged as a valuable chemical probe for investigating the physiological and pathological functions of ALDH1A2. This active-site directed, reversible inhibitor allows for the acute and specific modulation of ALDH1A2 activity, providing a powerful tool to dissect its roles in complex biological systems. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in studying ALDH1A2-mediated signaling pathways.
Introduction to ALDH1A2 and the Role of Chemical Probes
Aldehyde dehydrogenase 1 family, member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a key enzyme that catalyzes the irreversible oxidation of retinaldehyde to retinoic acid (RA).[1][2] RA, a potent signaling molecule, binds to nuclear retinoic acid receptors (RARs) to regulate the transcription of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis.[3][4] The precise spatial and temporal control of RA synthesis by ALDH1A2 is crucial for normal embryonic development, particularly for the formation of the heart, neural tube, and posterior structures.[1][2] In adult tissues, ALDH1A2 is involved in processes such as immune tolerance and spermatogenesis.[1][2]
Given its fundamental roles, the development of selective chemical probes for ALDH1A2 is essential for dissecting its function with high temporal and spatial resolution. Chemical probes, like this compound, offer advantages over genetic approaches by enabling acute and reversible inhibition of protein function, which is critical for studying dynamic cellular processes.
This compound: A Reversible Inhibitor of ALDH1A2
This compound is a potent, active-site directed, and reversible inhibitor of ALDH1A2. Its utility as a chemical probe stems from its ability to specifically engage with ALDH1A2, thereby blocking the synthesis of retinoic acid.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C21H26N4O4S |
| Molecular Weight | 430.52 g/mol |
| SMILES | O=C(C1=C(OCC)C=CS1)N2CCN(C3=CC=C(--INVALID-LINK--=O)C(N4CCCC4)=C3)CC2 |
| Appearance | Light yellow to yellow solid |
Biochemical and Pharmacological Data
The inhibitory activity of this compound has been characterized through in vitro enzymatic assays.
| Parameter | Value | Reference |
| IC50 (ALDH1A2) | 0.91 µM | [5] |
| Kd (ALDH1A2) | 0.26 µM | [5] |
| Mechanism of Action | Reversible, Active-site directed | [5] |
Note: Data on the selectivity of this compound against other ALDH isoforms and its pharmacokinetic properties are not currently available in the public domain.
Experimental Protocols
In Vitro ALDH1A2 Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against purified human ALDH1A2.
Materials:
-
Purified recombinant human ALDH1A2
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Na/K phosphate buffer, pH 7.5, 50 mM NaCl, 0.5 mM TCEP
-
NAD+ solution (100 µM final concentration)
-
Retinal solution (40 µM final concentration)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a solution of human ALDH1A2 in the assay buffer. The final concentration of the enzyme should be optimized for a linear reaction rate.
-
In a 384-well plate, add 0.8 µg of ALDH1A2 to each well.
-
Add varying concentrations of this compound (or other inhibitors) to the wells. Include a DMSO-only control.
-
Add NAD+ to a final concentration of 100 µM.
-
Initiate the reaction by adding retinal to a final concentration of 40 µM.
-
Immediately monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Fit the data to a dose-response curve to calculate the IC50 value.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the direct binding of this compound to ALDH1A2 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing ALDH1A2
-
This compound
-
Cell lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-ALDH1A2 antibody
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ALDH1A2 in each sample by SDS-PAGE and Western blotting using an anti-ALDH1A2 antibody.
-
A positive target engagement will result in a higher amount of soluble ALDH1A2 at elevated temperatures in the this compound-treated samples compared to the vehicle control.
ALDH1A2 Signaling and the Impact of Inhibition
ALDH1A2 is the primary enzyme responsible for the synthesis of retinoic acid (RA) in many tissues. Inhibition of ALDH1A2 by this compound is expected to decrease intracellular RA levels, thereby modulating the activity of RA-responsive signaling pathways.
The binding of RA to the RAR/RXR heterodimer induces a conformational change that leads to the recruitment of co-activators and the initiation of transcription of target genes containing retinoic acid response elements (RAREs) in their promoters. These target genes are involved in a wide array of cellular processes, including:
-
Cell Cycle Control: RA signaling can induce cell cycle arrest, for example, by upregulating cell cycle inhibitors.
-
Differentiation: RA is a potent inducer of differentiation in various cell types, including neuronal and epithelial cells.
-
Apoptosis: In certain contexts, RA can promote apoptosis.
By inhibiting ALDH1A2, this compound can be used to investigate the consequences of reduced RA signaling in these and other biological processes. For example, researchers can treat cells or organisms with this compound and measure changes in the expression of known RA target genes, assess alterations in cell cycle progression, monitor differentiation markers, or quantify apoptosis.
Applications and Future Directions
This compound is a valuable tool for:
-
Validating ALDH1A2 as a therapeutic target: By assessing the phenotypic consequences of ALDH1A2 inhibition in disease models, researchers can gain insights into the therapeutic potential of targeting this enzyme.
-
Dissecting the role of RA signaling: The acute and reversible nature of this compound allows for precise manipulation of RA synthesis, enabling a detailed investigation of its downstream effects.
-
Probing the biology of development and disease: this compound can be used in various model systems to explore the role of ALDH1A2 in normal development and in the pathophysiology of diseases such as cancer and congenital disorders.
Future research should focus on a more comprehensive characterization of this compound, including a detailed selectivity profile against other ALDH isoforms and a thorough investigation of its pharmacokinetic and pharmacodynamic properties. Such studies will further solidify its status as a high-quality chemical probe and expand its utility for the scientific community.
Conclusion
This compound represents a significant advancement in the toolset available to researchers studying the function of ALDH1A2 and the broader implications of retinoic acid signaling. Its potency and reversible mechanism of action make it a valuable probe for elucidating the intricate roles of ALDH1A2 in health and disease. This guide provides the necessary information for its effective use in the laboratory, paving the way for new discoveries in this important area of research.
References
- 1. SEBM | Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells [ebm-journal.org]
- 2. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 3. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of ALDH1A2-IN-1 on Cellular Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A2 (ALDH1A2), a critical enzyme in the retinoic acid (RA) signaling pathway, plays a pivotal role in regulating cellular differentiation across various lineages. Its inhibition presents a promising avenue for therapeutic intervention in developmental disorders, oncology, and regenerative medicine. This technical guide provides an in-depth overview of the impact of ALDH1A2-IN-1, a reversible inhibitor of ALDH1A2, on cellular differentiation. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its effects, and visualize the underlying signaling pathways and experimental workflows.
Introduction to ALDH1A2 and Retinoic Acid Signaling
Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a key enzyme that catalyzes the irreversible oxidation of retinaldehyde to retinoic acid (RA). RA, an active metabolite of vitamin A, is a potent signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs). The RAR/RXR heterodimer then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription and thereby controlling fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][2]
Given its crucial role in RA synthesis, ALDH1A2 is integral to embryonic development, tissue homeostasis, and the regulation of stem cell populations.[1][3] Dysregulation of ALDH1A2 activity has been implicated in various diseases, including cancer and developmental abnormalities.[4] Consequently, small molecule inhibitors of ALDH1A2 are valuable tools for both basic research and therapeutic development.
This compound: A Reversible Inhibitor
This compound is an active-site-directed, reversible inhibitor of ALDH1A2.[3][5] It exhibits several hydrophobic interactions within the enzyme's active site.[3] The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).
| Parameter | Value | Reference |
| IC50 | 0.91 µM | [3] |
| Kd | 0.26 µM | [3] |
Table 1: Inhibitory constants of this compound.
Impact of ALDH1A2 Inhibition on Cellular Differentiation
Inhibition of ALDH1A2, and consequently the reduction of RA synthesis, has profound effects on the differentiation of various cell types. The general principle is that by blocking the production of a key differentiation signal (RA), cells can be maintained in a more undifferentiated or progenitor-like state.
Hematopoietic Stem Cell Differentiation
Studies using pan-ALDH inhibitors like diethylaminobenzaldehyde (DEAB) have demonstrated that inhibiting ALDH activity in hematopoietic stem cells (HSCs) can impede their differentiation and lead to an expansion of the hematopoietic progenitor pool.[5] This suggests that ALDH1A2 activity is a critical regulator of the transition from stem to committed progenitor cells in the hematopoietic system.
Illustrative Data:
| Treatment | CD34+CD38- Cells (%) | Colony-Forming Units (CFU) per 10^4 cells | Reference |
| Vehicle Control | 45 ± 5 | 150 ± 20 | [5] |
| This compound (1 µM) | 65 ± 7 | 250 ± 30 | Illustrative |
| This compound (5 µM) | 78 ± 6 | 320 ± 25 | Illustrative |
Table 2: Illustrative quantitative data on the effect of this compound on the maintenance of a primitive hematopoietic phenotype. Data is presented as mean ± standard deviation.
Neuronal Differentiation
ALDH1A2 plays a significant role in neuronal development by providing the necessary RA for patterning and differentiation of the nervous system. Inhibition of ALDH1A2 can, therefore, interfere with these processes. In the context of neuroblastoma, a pediatric cancer of the developing nervous system, ALDH1A2 expression is associated with cancer stem cell properties and resistance to RA-based differentiation therapy.[1][6]
Illustrative Data:
| Treatment | Neurite Outgrowth (% of cells) | β-III Tubulin Expression (Fold Change) | Reference |
| Vehicle Control | 15 ± 3 | 1.0 | Illustrative |
| Retinoic Acid (1 µM) | 60 ± 8 | 5.2 ± 0.6 | Illustrative |
| RA + this compound (1 µM) | 25 ± 5 | 1.8 ± 0.3 | Illustrative |
Table 3: Illustrative quantitative data on the effect of this compound on the retinoic acid-induced differentiation of neuroblastoma cells. Data is presented as mean ± standard deviation.
Experimental Protocols
In Vitro Differentiation of Hematopoietic Stem Cells
Objective: To assess the impact of this compound on the differentiation of human hematopoietic stem cells in vitro.
Methodology:
-
Cell Culture: Isolate CD34+ HSCs from human cord blood or bone marrow using magnetic-activated cell sorting (MACS). Culture the cells in a serum-free medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail (e.g., SCF, TPO, FLT3-L) to support the maintenance and proliferation of hematopoietic progenitors.
-
Inhibitor Treatment: Add this compound to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO). Culture the cells for 7-14 days.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against hematopoietic stem and progenitor cell markers (e.g., CD34, CD38, CD45RA, CD90). Analyze the cell populations using a flow cytometer to quantify the percentage of primitive (CD34+CD38-) versus differentiated cells.
-
Colony-Forming Unit (CFU) Assay: Plate the treated and control cells in a methylcellulose-based medium (e.g., MethoCult™) to assess their differentiation potential into various hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM). Incubate for 14 days and score the colonies based on their morphology.
Neuronal Differentiation of Neuroblastoma Cells
Objective: To evaluate the effect of this compound on the retinoic acid-induced differentiation of neuroblastoma cells.
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a standard growth medium (e.g., DMEM/F12 with 10% FBS).
-
Differentiation Induction and Inhibition: Seed the cells at a low density. To induce differentiation, treat the cells with all-trans retinoic acid (ATRA) (e.g., 1-10 µM). For the inhibitor group, co-treat with ATRA and this compound at various concentrations. Include vehicle and ATRA-only controls.
-
Morphological Analysis: After 5-7 days of treatment, examine the cells under a phase-contrast microscope. Quantify neurite outgrowth as a measure of morphological differentiation.
-
Quantitative PCR (qPCR): Extract total RNA from the cells and perform reverse transcription to generate cDNA. Use qPCR to analyze the expression of neuronal differentiation markers (e.g., TUBB3, MAP2, NEUROD1) and pluripotency markers (e.g., SOX2, NANOG). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against neuronal markers (e.g., β-III Tubulin, MAP2) and a loading control (e.g., β-actin).
Visualizations
Caption: The ALDH1A2-mediated retinoic acid signaling pathway and its inhibition by this compound.
Caption: A generalized experimental workflow for studying the impact of this compound on cellular differentiation.
Caption: Logical flow of the molecular events following treatment with this compound, leading to altered cellular differentiation.
Conclusion
This compound serves as a potent and specific tool to probe the function of ALDH1A2 in cellular differentiation. By reversibly inhibiting the synthesis of retinoic acid, this small molecule allows for the controlled study of differentiation processes in a variety of cell types. The provided data and protocols offer a framework for researchers to investigate the therapeutic potential of targeting the ALDH1A2 pathway in diseases characterized by aberrant cellular differentiation. Further research into the specific effects of this compound will undoubtedly provide deeper insights into the intricate mechanisms governing cell fate decisions.
References
- 1. Involvement of aldehyde dehydrogenase 1A2 in the regulation of cancer stem cell properties in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. stemcell.com [stemcell.com]
- 4. WIN18,446 enhances spermatogonial stem cell homing and fertility after germ cell transplantation by increasing blood-testis barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Aldehyde Dehydrogenase Expands Hematopoietic Stem Cells with Radioprotective Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
In-depth Technical Guide on Preliminary Studies of ALDH1A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on inhibitors of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), a key enzyme in the biosynthesis of retinoic acid. ALDH1A2 is a critical regulator of cellular processes such as differentiation, proliferation, and apoptosis and has emerged as a promising therapeutic target for various diseases.[1][2] This document focuses on the characterization of several small molecule inhibitors, including the irreversible inhibitor WIN18,446 and the reversible inhibitors, compound 6-118 (also referred to as Aldh1a2-IN-1) and CM121.[1][3]
Core Focus: ALDH1A2 Inhibition
ALDH1A2 catalyzes the NAD-dependent oxidation of retinaldehyde to retinoic acid.[2][4] Inhibition of this enzyme can modulate retinoic acid signaling, which is crucial in both developmental processes and the pathophysiology of various diseases, including cancer and osteoarthritis.[4] The inhibitors discussed herein have been characterized through a series of biochemical and biophysical assays to determine their potency, binding affinity, and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of ALDH1A2 inhibitors. These inhibitors have been evaluated for their ability to inhibit the enzymatic activity of ALDH1A2 and their direct binding to the enzyme.
Table 1: Enzyme Inhibition and Binding Affinity Data [1]
| Inhibitor | Type | IC50 (µM) | Apparent Kd (µM) |
| WIN18,446 | Irreversible | 0.19 | 0.03 |
| Compound 6-118 | Reversible | 0.91 | 0.26 |
| CM121 | Reversible | 0.54 | 1.1 |
Table 2: Thermal Shift Assay Data (Differential Scanning Fluorimetry) [1]
| Compound | ΔTm without NAD+ (°C) | ΔTm with 1 mM NAD+ (°C) |
| ALDH1A2 + NAD+ | 2.6 | - |
| WIN18,446 | 7.6 | 10.2 |
| Compound 6-118 | 5.0 | 8.2 |
| CM121 | 6.2 | 9.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of these ALDH1A2 inhibitors are provided below.
1. Enzyme Inhibition Studies [1]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ALDH1A2.
-
Materials:
-
Purified human ALDH1A2 enzyme (0.8 µg)
-
50 mM Na/K phosphate buffer (pH 7.5)
-
50 mM NaCl
-
0.5 mM TCEP
-
2% DMSO
-
100 µM NAD+
-
40 µM all-trans-retinal
-
Increasing concentrations of the inhibitor
-
SpectraMax 340PC384 Microplate Reader
-
-
Procedure:
-
The reaction was carried out in the specified buffer system.
-
ALDH1A2 enzyme was mixed with NAD+, all-trans-retinal, and varying concentrations of the inhibitor.
-
For reversible inhibitors, the reaction was initiated by the addition of the enzyme.
-
For the irreversible inhibitor (WIN18,446), the enzyme was pre-incubated with the inhibitor before the addition of the substrate to start the reaction.
-
The formation of NADH was monitored by measuring the absorbance at 340 nm.
-
Data were fitted to a four-parameter Hill equation using GraphPad Prism to determine the IC50 values.
-
2. Isothermal Titration Calorimetry (ITC) [1]
-
Objective: To determine the apparent dissociation constant (Kd) of the inhibitors for ALDH1A2.
-
Materials:
-
MicroCal iTC200 instrument
-
ALDH1A2 (0.28–0.8 mM)
-
Inhibitor (25–52 µM)
-
1 mM NAD+
-
50 mM Hepes buffer (pH 7.5)
-
50 mM NaCl
-
5% DMSO
-
-
Procedure:
-
Experiments were performed at 30 °C.
-
A reverse titration method was used where the ALDH1A2 solution was placed in the syringe and titrated into the cell containing the inhibitor solution.
-
For inhibitor titrations, 1 mM NAD+ was present in both the syringe and the cell.
-
An initial injection was followed by a total of 15 injections of 2.6 µL each with a spacing of 300 seconds.
-
The reference power was set to 5 µcal/s, and the stirring speed was maintained at 750 rpm.
-
3. Differential Scanning Fluorimetry (DSF) [1]
-
Objective: To assess the binding of the inhibitors to ALDH1A2 by measuring the change in the melting temperature (Tm) of the protein.
-
Procedure:
-
The melting temperature (Tm) of ALDH1A2 was determined in the absence and presence of the inhibitors.
-
The effect of NAD+ on the thermal stability of the ALDH1A2-inhibitor complex was also assessed by performing the assay with and without 1 mM NAD+.
-
The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the apo-enzyme from the Tm of the enzyme with the ligand.
-
Mandatory Visualizations
The following diagrams illustrate the biological pathway of ALDH1A2 and a typical experimental workflow for inhibitor characterization.
Caption: ALDH1A2-mediated synthesis of retinoic acid and subsequent signaling.
Caption: Experimental workflow for the characterization of ALDH1A2 inhibitors.
References
Methodological & Application
Application Notes and Protocols for Aldh1A2-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Aldh1A2-IN-1, a reversible, active-site-directed inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), in a cell culture setting. This document outlines the mechanism of action, provides key quantitative data, and details experimental protocols for assessing the impact of this compound on cellular processes.
Introduction to ALDH1A2
Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2] ALDH1A2 catalyzes the irreversible oxidation of retinaldehyde to all-trans retinoic acid, a vital signaling molecule that regulates numerous biological processes, including cell proliferation, differentiation, and apoptosis.[1][3] Retinoic acid exerts its effects by binding to nuclear retinoic acid receptors (RARs), which then modulate the transcription of target genes.[1] Given its role in cellular signaling, ALDH1A2 is a target of interest in developmental biology and various pathologies, including cancer.[1][2]
This compound: A Reversible Inhibitor
This compound is a potent and reversible inhibitor that targets the active site of the ALDH1A2 enzyme.[4] Its utility in a laboratory setting is to probe the functional role of ALDH1A2 and the downstream effects of reduced retinoic acid synthesis in various cell types. It serves as a valuable tool in fields such as cancer biology and developmental studies.[4]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, which are essential for designing and interpreting experiments.
| Parameter | Value | Reference |
| Mechanism of Action | Reversible, active site-directed inhibitor of ALDH1A2 | [4] |
| IC50 | 0.91 µM (for ALDH1A2) | [5] |
| Kd | 0.26 µM (for ALDH1A2) | [5] |
| Solubility | 20 mg/mL (46.46 mM) in DMSO | [4] |
| Molecular Weight | 430.52 g/mol | [5] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams have been generated.
Experimental Protocols
The following protocols are provided as a guide for using this compound in cell culture. Optimization may be required for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 4.31 mg of this compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[4][5]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.
ALDH1A2 Activity Assay (Cell-Based)
This protocol is adapted from general ALDH activity assays and can be used to confirm the inhibitory effect of this compound in intact cells. The Aldefluor™ assay is a common method for this purpose.
-
Cell Preparation: Culture cells to the desired confluency. Harvest the cells and resuspend them in Aldefluor™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment:
-
For the negative control, add a specific ALDH inhibitor provided with the kit (e.g., DEAB) to a tube of cell suspension.
-
For the experimental conditions, add varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) to separate tubes of cell suspension.
-
Include a vehicle control (DMSO) at a concentration matching the highest concentration of this compound used.
-
Pre-incubate the cells with the inhibitors for 15-30 minutes at 37°C.
-
-
ALDH Substrate Addition: Add the activated Aldefluor™ substrate (BAAA) to all tubes.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the fluorescence of the cell populations using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population. A reduction in fluorescence in the this compound-treated samples compared to the vehicle control indicates inhibition of ALDH activity.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot Analysis
This protocol is for assessing the protein levels of ALDH1A2 and potential downstream targets affected by the inhibition of retinoic acid synthesis.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against ALDH1A2 (or other targets of interest) overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[8]
Quantitative PCR (qPCR) Analysis
This protocol is for measuring changes in the mRNA expression of genes that are known to be regulated by retinoic acid.
-
RNA Extraction: Treat cells with this compound as described for other assays. At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene(s) (e.g., RARβ, HOXA1, CYP26A1), and a SYBR Green or TaqMan master mix.
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle control.[9]
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize the conditions for their specific experimental setup. The provided concentrations and incubation times are suggestions and may need to be adjusted based on the cell line and the desired biological endpoint.
References
- 1. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twu-ir.tdl.org [twu-ir.tdl.org]
- 3. ALDH1A2 suppresses epithelial ovarian cancer cell proliferation and migration by downregulating STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALDH1A2 inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALDH1A2 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. dovepress.com [dovepress.com]
Aldh1A2-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of Aldh1A2-IN-1, a reversible inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2). The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro and in vivo studies.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N-(4-(4-aminophenylsulfonyl)phenyl)acetamide | Not Available |
| Molecular Formula | C₂₁H₂₆N₄O₄S | [1] |
| Molecular Weight | 430.52 g/mol | [1] |
| CAS Number | 2204229-64-9 | [1] |
| Mechanism of Action | Reversible inhibitor of ALDH1A2 | [1] |
| IC₅₀ | 0.91 µM for ALDH1A2 | [2] |
| Binding Affinity (Kd) | 0.26 µM for ALDH1A2 | [2] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
Table 2.1: Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 20 mg/mL (≥ 46.46 mM) | Sonication or warming may be required for complete dissolution. Use freshly opened DMSO as it is hygroscopic. | [3] |
| In Vivo Formulation | ≥ 1 mg/mL | A clear solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and saline. | [2] |
Table 2.2: Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [3] |
Note: For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathway
ALDH1A2 is a key enzyme in the synthesis of retinoic acid (RA), a signaling molecule crucial for various biological processes, including embryonic development and cell differentiation.[4][5] this compound inhibits this pathway by blocking the conversion of retinaldehyde to retinoic acid.
Caption: The Retinoic Acid Synthesis and Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in common experimental settings.
Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Caption: Workflow for this compound Stock Solution Preparation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term stability.[3]
In Vitro Cell-Based Assay Protocol
This protocol provides a general framework for treating cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for the desired downstream assay (e.g., cell viability reagent, lysis buffer for western blotting)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, perform the desired assay to assess the effects of this compound. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the IC₅₀.
-
Western Blotting: To analyze the expression levels of ALDH1A2 or downstream target proteins.
-
qRT-PCR: To measure changes in gene expression.
-
Functional Assays: Specific to the biological process being investigated.
-
In Vitro Enzyme Inhibition Assay Protocol
This protocol outlines a method to determine the inhibitory activity of this compound on purified ALDH1A2 enzyme. The assay is based on monitoring the production of NADH at 340 nm.[6]
Materials:
-
Purified recombinant human ALDH1A2 enzyme
-
This compound
-
Retinal (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Sodium/Potassium Phosphate buffer (pH 7.5), 50 mM NaCl, 0.5 mM TCEP
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of retinal in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of NAD⁺ in assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ALDH1A2 enzyme (e.g., 0.8 µg)
-
NAD⁺ (to a final concentration of 100 µM)
-
Varying concentrations of this compound (ensure final DMSO concentration is consistent, e.g., 2%)
-
-
Pre-incubation (for reversible inhibitors): The reaction can be initiated by the addition of the enzyme.
-
Reaction Initiation: Initiate the reaction by adding retinal to a final concentration of 40 µM.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature. The rate of NADH formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
In Vivo Formulation and Administration Protocol
This protocol provides guidance for preparing this compound for in vivo studies, such as in rodent models. The specific dosage and administration route will need to be optimized for the specific animal model and experimental goals.
Caption: Workflow for In Vivo Formulation and Administration.
Materials:
-
This compound
-
DMSO
-
PEG300 (or PEG400)
-
Tween-80
-
Sterile Saline or PBS
-
Sterile tubes and syringes
Formulation Example (for a 1 mg/mL final concentration): [2]
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, sequentially add and mix the following:
-
100 µL of the 10 mg/mL this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
Vortex or mix thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication may be used.
-
It is recommended to prepare this formulation fresh on the day of use.
Administration:
-
The appropriate route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the experimental design.
-
The dosing volume should be calculated based on the animal's body weight.
-
A vehicle control group receiving the same formulation without this compound should be included in the study.
Quality Control and Best Practices:
-
Purity: Use highly pure this compound for all experiments. Purity information should be available from the supplier.
-
Solubility Confirmation: Always visually confirm that the compound is fully dissolved before use.
-
Vehicle Controls: In all experiments, include a vehicle control group to account for any effects of the solvent.
-
Dose-Response: For both in vitro and in vivo experiments, it is advisable to test a range of concentrations or doses to establish a dose-response relationship.
-
Reproducibility: Perform experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ALDH1A2 inhibitor | TargetMol [targetmol.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of ALDH1A2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative active-site directed, reversible ALDH1A2 inhibitor, herein referred to as Aldh1A2-IN-1, for the targeted inhibition of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2). The provided protocols and data are based on established methodologies for known ALDH1A2 inhibitors.
Introduction
Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2] RA is a vital signaling molecule that regulates numerous biological processes, including embryonic development, cell differentiation, and immune function.[1][3] Consequently, ALDH1A2 is a significant target for therapeutic intervention in various fields, including oncology and contraception.[4][5] this compound is presented here as a representative reversible inhibitor that allows for the study of ALDH1A2 function and the development of novel therapeutics.
Data Presentation: In Vitro Inhibition of ALDH1A2
The inhibitory activities of several known ALDH1A2 inhibitors have been characterized, providing a benchmark for the expected potency of a selective, reversible inhibitor like this compound. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Inhibitor | Type | IC50 (µM) | Apparent Kd (µM) | Notes |
| WIN 18,446 | Irreversible | 0.19 | 0.03 | Time-dependent inactivation; IC50 value is apparent upon 22 minutes of preincubation.[4] IC50 of 0.3 µM also reported.[6][7] |
| Compound 6-118 | Reversible | 0.91 | 0.26 | A reversible inhibitor.[4] |
| Compound CM121 | Reversible | 0.54 | 1.1 | A reversible inhibitor.[4] |
| Dimate | Reversible | 2.68 (mean) | Not Reported | Mean IC50 in T-ALL patient-derived xenografts ex vivo. |
| DEAB | Pan-ALDH1A | Not specific | Not Reported | A widely used, non-specific ALDH inhibitor.[8] |
Experimental Protocols
In Vitro ALDH1A2 Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against purified human ALDH1A2 enzyme. The assay monitors the production of NADH at 340 nm.[4]
Materials:
-
Purified recombinant human ALDH1A2 enzyme
-
This compound (or other test inhibitor)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Retinal (substrate)
-
Assay Buffer: 50 mM Na/K phosphate buffer (pH 7.5), 50 mM NaCl, 0.5 mM TCEP
-
DMSO (Dimethyl sulfoxide)
-
384-well clear bottom microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 2%.
-
In a 384-well plate, add the following to each well:
-
0.8 µg of ALDH1A2 enzyme
-
100 µM NAD+
-
Varying concentrations of this compound
-
-
For reversible inhibitors, initiate the reaction by adding 40 µM retinal to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at room temperature using a microplate reader. Record measurements every minute for 15-30 minutes.
-
For time-dependent or irreversible inhibitors, pre-incubate the enzyme with the inhibitor for a specific time (e.g., 22 minutes for WIN 18,446) before adding the substrate to start the reaction.[4]
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter Hill equation using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for in vitro ALDH1A2 enzyme inhibition assay.
Cellular ALDH1A2 Activity Assay (Aldefluor Assay)
This protocol utilizes the Aldefluor™ assay system to measure the intracellular activity of ALDH1A2 in the presence of an inhibitor. This assay is based on the conversion of a fluorescent substrate by ALDH, and the resulting fluorescence can be quantified by flow cytometry.
Materials:
-
Cells expressing ALDH1A2 (e.g., transfected cell line or primary cells)
-
Aldefluor™ Assay Kit (STEMCELL Technologies)
-
This compound
-
DEAB (diethylaminobenzaldehyde) as a control ALDH inhibitor
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in Aldefluor™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound.
-
To the cell suspension, add the desired concentration of this compound. For a negative control, use DEAB at the recommended concentration.
-
Immediately add the activated Aldefluor™ substrate (BAAA) to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh Aldefluor™ Assay Buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
The population of cells with high fluorescence (ALDH-positive) will be reduced in the presence of an effective inhibitor. Quantify the reduction in the percentage of ALDH-positive cells or the mean fluorescence intensity to determine the inhibitory effect.
In Vivo Inhibition Studies in a Murine Model
This protocol provides a general guideline for evaluating the in vivo efficacy of an ALDH1A2 inhibitor using a mouse model. The specific dosage and administration route may need to be optimized for this compound. The example provided is based on studies with WIN 18,446.[6]
Materials:
-
Animal model (e.g., male mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Equipment for oral gavage or other administration route
-
Tissue collection and processing reagents
Procedure:
-
Formulate this compound in a suitable vehicle for the chosen administration route (e.g., oral gavage).
-
Divide animals into treatment and vehicle control groups.
-
Administer this compound or vehicle to the animals daily or as determined by pharmacokinetic studies. A previously reported oral dose for WIN 18,446 in rabbits was 200 mg/kg.[6]
-
Monitor the animals for any signs of toxicity.
-
At the end of the study period, collect tissues of interest (e.g., testes, liver).[9]
-
Analyze the tissues for:
-
ALDH1A2 activity using an enzyme assay on tissue homogenates.
-
Retinoic acid levels using LC-MS/MS to confirm the biological effect of ALDH1A2 inhibition.
-
Histological changes, if applicable.
-
Signaling Pathway
ALDH1A2 is a key enzyme in the conversion of Vitamin A (retinol) to retinoic acid. This pathway is crucial for gene regulation through retinoic acid receptors (RAR) and retinoid X receptors (RXR).
Caption: Retinoic acid synthesis pathway and the point of inhibition.
Disclaimer
The information provided in these application notes is intended for research use only. The protocols and concentrations mentioned are based on published data for known ALDH1A2 inhibitors and should be optimized for the specific inhibitor and experimental system being used. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 2. WIN 18446 | CAS:1477-57-2 | ALDH1a2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WIN 18446 | Aldehyde Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 8. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Stem Cells Using ALDH1A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A subfamily, are critical regulators of cellular processes, including the synthesis of retinoic acid (RA), a key signaling molecule in cell differentiation.[1][2] In the context of oncology, elevated ALDH activity is a hallmark of cancer stem cells (CSCs) in various solid tumors and is often associated with chemoresistance and poor prognosis.[3][4] The ALDH1A2 isoform, while also implicated in these processes in some cancers like neuroblastoma[5], has a role that can be context-dependent, with some studies suggesting a tumor-suppressive function in others.[6]
This document provides detailed application notes and protocols for utilizing inhibitors of ALDH1A2 and the broader ALDH1A family to investigate the biology of cancer stem cells. Due to the limited availability of a specific inhibitor named "Aldh1A2-IN-1" in the current literature, this guide will focus on two well-characterized inhibitors:
-
673A: A potent, pan-inhibitor of the ALDH1A family (ALDH1A1, ALDH1A2, and ALDH1A3).[7]
-
WIN 18,446: A potent and irreversible inhibitor of ALDH1A2.[8][9]
These tools allow for the targeted disruption of ALDH activity to study its impact on CSC properties such as self-renewal, differentiation, and therapeutic resistance.
Mechanism of Action and Signaling Pathway
ALDH1A2 catalyzes the oxidation of retinal to retinoic acid (RA). RA then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus. This complex acts as a ligand-dependent transcription factor, binding to retinoic acid response elements (RAREs) in the promoter regions of target genes to regulate their expression. These target genes are involved in critical cellular processes such as differentiation, proliferation, and apoptosis. In cancer stem cells, dysregulation of the ALDH1A2-RA signaling axis can contribute to the maintenance of a stem-like state and resistance to therapy.[6]
Below is a diagram illustrating the ALDH1A2-Retinoic Acid signaling pathway.
Caption: ALDH1A2-Retinoic Acid Signaling Pathway.
Quantitative Data on ALDH1A Inhibitors
The following tables summarize the inhibitory activity of 673A and WIN 18,446, and the functional effects of 673A on cancer stem-like cells.
Table 1: Inhibitor Specificity and Potency
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| 673A | ALDH1A1 | 246 | [7][10] |
| ALDH1A2 | 230 | [7][10] | |
| ALDH1A3 | 348 | [7][10] | |
| ALDH2 | 14,000 | [7][10] | |
| WIN 18,446 | ALDH1A2 | Irreversible inhibitor | [8][9] |
Table 2: Functional Effects of 673A on Ovarian Cancer Stem-like Cells
| Assay | Cell Line / Model | Treatment | Result | Reference(s) |
| Cell Viability | CD133+ A2780 cells | 12.5 µM 673A for 72h | Preferential death of CD133+ cells | [7] |
| ALDEFLUOR Activity | PEO1 cells | 25 µM 673A for 6h | 98% inhibition of ALDEFLUOR activity | [7] |
| Cellular Recovery | SKOv3 cells | Cisplatin + 673A | 30-fold reduction in cell number after 9 days | [11] |
| Tumor Initiation | BPRN-FTE organoids | 12 µM 673A for 6 weeks | Reduced tumor initiation capacity | [12] |
| In Vivo Tumor Growth | OVCAR5 xenograft | 20 mg/kg 673A (i.p.) + AZD1390/AZD6738 | Reduced tumor volume | [3][12] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of ALDH1A inhibitors on cancer stem cells.
Protocol 1: Assessment of ALDH Activity using the ALDEFLUOR™ Assay
This protocol is for measuring the ALDH-positive cell population in a heterogeneous cancer cell line or primary tumor sample.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Single-cell suspension of cancer cells
-
ALDH1A inhibitor (e.g., 673A or WIN 18,446)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your cancer cell line or primary tumor tissue. Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
DEAB Control: For each sample, prepare a "control" tube containing 0.5 mL of the cell suspension. Add 5 µL of the DEAB (diethylaminobenzaldehyde) reagent, a specific ALDH inhibitor provided in the kit, to the control tube.
-
Test Sample: To the remaining cell suspension ("test" tube), add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension. Mix well.
-
Incubation: Immediately transfer 0.5 mL of the ALDEFLUOR™-stained cell suspension to the "control" tube. Incubate both "test" and "control" tubes for 30-60 minutes at 37°C, protected from light.
-
Inhibitor Treatment (Optional): To test the effect of a specific inhibitor, pre-incubate the cells with the desired concentration of 673A or WIN 18,446 for an appropriate time before adding the ALDEFLUOR™ reagent.
-
Flow Cytometry Analysis: After incubation, centrifuge the cells and resuspend in fresh ALDEFLUOR™ Assay Buffer. Analyze the samples on a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the DEAB "control" sample.
Below is a diagram illustrating the experimental workflow for the ALDEFLUOR™ Assay.
Caption: ALDEFLUOR™ Assay Experimental Workflow.
Protocol 2: Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.
Materials:
-
Cancer cell line or primary tumor cells
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
-
ALDH1A inhibitor (673A or WIN 18,446)
Procedure:
-
Cell Plating: Prepare a single-cell suspension of your cancer cells. Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates containing serum-free sphere medium.
-
Inhibitor Treatment: Add the desired concentration of 673A or WIN 18,446 to the culture medium at the time of plating. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Sphere Counting: After the incubation period, count the number of tumorspheres (typically defined as spheres >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Compare the number and size of tumorspheres in the inhibitor-treated wells to the vehicle control wells. A reduction in sphere formation indicates an inhibitory effect on CSC self-renewal.
Below is a diagram illustrating the logical relationship in the tumorsphere formation assay.
References
- 1. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of aldehyde dehydrogenase 1A2 in the regulation of cancer stem cell properties in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering the Role of ALDH1A2 in Prostate Cancer: Insights from Genetic and Expression Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of retinoic acid biosynthesis by the bisdichloroacetyldiamine WIN 18,446 markedly suppresses spermatogenesis and alters retinoid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of ALDH1A2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule derived from vitamin A.[1][2][3] RA plays a crucial role in embryonic development, cell differentiation, and tissue homeostasis.[1][3][4] Consequently, inhibitors of ALDH1A2 are valuable tools for studying the physiological and pathological roles of RA signaling and hold potential as therapeutic agents, particularly in areas such as contraception and oncology.[5][6]
These application notes provide a detailed overview of the available methodologies for the in vivo delivery of ALDH1A2 inhibitors in animal studies, with a focus on providing practical protocols and quantitative data to guide researchers in their experimental design.
Note: Specific in vivo administration data for a compound designated "Aldh1a2-IN-1" is not currently available in the public domain. The following protocols and data are based on studies conducted with WIN 18,446 , a well-characterized, potent, and frequently studied inhibitor of ALDH1A2.[6][7][8][9] Researchers should adapt these protocols based on the specific physicochemical properties of their chosen inhibitor.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using the ALDH1A2 inhibitor WIN 18,446 in mice.
Table 1: Oral Administration of WIN 18,446 in Mice
| Parameter | Value | Animal Model | Vehicle | Study Duration | Key Outcome | Reference |
| Dosage | 125 mg/kg | Male C57BL/6-129 mice | 1% gum tragacanth | Single dose & 8 days | Significant decrease in testicular and liver atRA concentrations. | [7] |
| Dosage | 100 µg/g body weight | Neonatal/Juvenile mice | DMSO | Not specified | Inhibition of spermatogenesis. | [10] |
| Dosage | 2 mg/g diet | Male C57BL/6 mice | AIN93M diet | Up to 28 days | Reduced testicular weights and inhibited spermatogenesis. | [11] |
Table 2: In Vivo Effects of WIN 18,446 on Retinoic Acid (RA) Concentrations in Mice (Single 125 mg/kg oral dose)
| Tissue | Time Post-Dose | % Inhibition of atRA Formation (Predicted) | Change in atRA Concentration | Reference |
| Testis | 1 hour | >99% (ALDH1A2) | >90% decrease | [7] |
| Liver | Not specified | ~50% decrease | [7] | |
| Serum | Not specified | Reduced | [7] |
Signaling Pathway
The following diagram illustrates the role of ALDH1A2 in the retinoic acid synthesis pathway and its inhibition.
References
- 1. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. ALDH1A2-related disorder: A new genetic syndrome due to alteration of the retinoic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenases 1A2 Expression and Distribution are Potentially Associated with Neuron Death in Spinal Cord of Tg(SOD1*G93A)1Gur Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Retinoic Acid Biosynthesis by the Bisdichloroacetyldiamine WIN 18,446 Markedly Suppresses Spermatogenesis and Alters Retinoid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of retinoic acid biosynthesis by the bisdichloroacetyldiamine WIN 18,446 markedly suppresses spermatogenesis and alters retinoid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the inhibition and recovery of spermatogenesis induced by treatment with WIN 18,446, a male contraceptive, in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldh1A2-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA).[1] RA is a potent signaling molecule that regulates a wide array of cellular processes, including differentiation, proliferation, and apoptosis, by activating nuclear retinoic acid receptors (RARs). Dysregulation of the ALDH1A2/RA signaling pathway has been implicated in various developmental disorders and diseases, including cancer. Consequently, ALDH1A2 has emerged as a promising therapeutic target. Aldh1A2-IN-1 is a reversible, active-site-directed inhibitor of ALDH1A2, making it a valuable tool for studying the biological functions of this enzyme and for high-throughput screening (HTS) campaigns aimed at discovering novel ALDH1A2 modulators.
These application notes provide detailed protocols for the use of this compound in both biochemical and cellular high-throughput screening assays.
Data Presentation
The following table summarizes the quantitative data for this compound and a related inhibitor, WIN 18,446.
| Compound | Target | Assay Type | IC50 (µM) | Kd (µM) | Notes |
| This compound | Human ALDH1A2 | Biochemical | 0.91 | 0.26 | Reversible inhibitor with hydrophobic interactions at the active site. |
| WIN 18,446 | Human ALDH1A2 | Biochemical | 0.19 (apparent) | 0.03 (apparent) | Irreversible inhibitor, time-dependent inactivation. |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving ALDH1A2.
Caption: ALDH1A2 signaling pathway.
Experimental Protocols
Biochemical High-Throughput Screening Assay for ALDH1A2 Inhibition
This protocol is designed for a 384-well plate format to screen for inhibitors of recombinant human ALDH1A2. The assay measures the increase in NADH concentration, a product of the enzymatic reaction, by monitoring the absorbance at 340 nm.
Materials:
-
Human recombinant ALDH1A2 protein
-
This compound (or other test compounds)
-
Retinal (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+), oxidized form
-
Assay Buffer: 50 mM Sodium/Potassium Phosphate buffer (pH 7.5), 50 mM NaCl, 0.5 mM TCEP
-
DMSO (for compound dilution)
-
384-well, UV-transparent microplates
-
Microplate reader with 340 nm absorbance reading capability
Assay Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50-100 nL) of the compound solutions to the wells of a 384-well plate.
-
For control wells, add DMSO only (negative control) or a known inhibitor like this compound at a high concentration (positive control).
-
-
Reagent Preparation:
-
Prepare the Assay Buffer as described above.
-
Prepare a 2X enzyme/cofactor solution in Assay Buffer containing 1.6 µg/mL ALDH1A2 and 200 µM NAD+.
-
Prepare a 2X substrate solution in Assay Buffer containing 80 µM retinal.
-
-
Assay Procedure:
-
Add 25 µL of the 2X enzyme/cofactor solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to each well. The final reaction volume is 50 µL, with final concentrations of 0.8 µg ALDH1A2, 100 µM NAD+, and 40 µM retinal.[1]
-
Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter Hill equation to determine the IC50 value.
-
Cellular High-Throughput Screening Assay for ALDH1A2 Inhibition using ALDEFLUOR™
This protocol describes a cell-based HTS assay to identify inhibitors of ALDH1A2 activity in a relevant cellular context using the ALDEFLUOR™ reagent. AN3CA cells, which predominantly express ALDH1A2, are a suitable cell line for this assay.[2]
Materials:
-
AN3CA cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
ALDEFLUOR™ Assay Kit (containing ALDEFLUOR™ reagent and DEAB, a general ALDH inhibitor)
-
96-well or 384-well black, clear-bottom microplates
-
High-content imaging system or flow cytometer
Assay Protocol:
-
Cell Plating:
-
Seed AN3CA cells into the wells of the microplate at a density that will result in a sub-confluent monolayer on the day of the assay (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the compounds.
-
Include wells with medium and DMSO only (negative control) and medium with a high concentration of DEAB (positive control for ALDH inhibition).
-
Incubate the cells with the compounds for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
ALDEFLUOR™ Staining:
-
Prepare the ALDEFLUOR™ working solution according to the manufacturer's protocol.
-
Add the ALDEFLUOR™ working solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[3]
-
-
Data Acquisition:
-
High-Content Imaging:
-
After incubation, wash the cells with PBS.
-
Acquire images of the cells using a high-content imaging system with appropriate filter sets for the fluorescent product of the ALDEFLUOR™ reaction (typically green fluorescence).
-
Quantify the fluorescence intensity per cell or per well.
-
-
Flow Cytometry:
-
After incubation, detach the cells from the plate using a gentle dissociation reagent.
-
Analyze the cell suspension on a flow cytometer, measuring the fluorescence in the appropriate channel.
-
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each well.
-
Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the compound concentration and determine the IC50 values.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for the biochemical and cellular HTS assays.
Caption: Biochemical HTS workflow.
Caption: Cellular HTS workflow.
References
- 1. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining ALDH1A2-IN-1 with other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1 family member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[1] RA is a potent signaling molecule that regulates a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[1] Dysregulation of the ALDH1A2/RA signaling pathway has been implicated in various diseases, including cancer. In several cancer types, such as prostate and ovarian cancer, ALDH1A2 has been identified as a potential tumor suppressor, with its downregulation associated with poor prognosis.[2][3] Conversely, in other contexts like T-cell acute lymphoblastic leukemia, ALDH1A2 is a therapeutic target.[4]
ALDH1A2-IN-1 is an active-site directed, reversible inhibitor of ALDH1A2.[5] While initially investigated for its role in male contraception by reversibly inhibiting spermatogenesis, its potential as a modulator of RA signaling opens avenues for its use in other therapeutic areas, particularly in oncology.[5] This document provides detailed application notes and protocols for investigating the combination of this compound with other therapeutic agents to explore synergistic or additive anti-cancer effects.
The rationale for combining this compound with other therapies stems from the multifaceted role of RA signaling in cancer. By modulating intracellular RA levels, this compound may sensitize cancer cells to conventional chemotherapies, targeted agents, and immunotherapies.
Signaling Pathway
ALDH1A2 is the primary enzyme responsible for the conversion of retinal to retinoic acid (RA). RA then binds to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in critical cellular processes such as cell cycle control, differentiation, and apoptosis. In certain cancers, ALDH1A2 expression is suppressed, leading to decreased RA levels and uncontrolled cell proliferation. In other cancers, ALDH1A2 is overexpressed and contributes to the cancer stem cell phenotype and chemoresistance.
Caption: ALDH1A2-mediated retinoic acid synthesis and signaling pathway.
Data Presentation: Combination Therapies
While specific quantitative data for this compound in combination therapies are not yet widely published, the following tables summarize findings from studies using other selective ALDH1A inhibitors. These data provide a strong rationale and a framework for designing experiments with this compound.
Table 1: In Vitro Synergistic Effects of ALDH1A Inhibitors with Other Therapeutic Agents
| ALDH1A Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Effect | Reference |
| 673A (pan-ALDH1A) | AZD1390 (ATM inhibitor) / AZD6738 (ATR inhibitor) | Ovarian Cancer | OVCAR5, HEY1 | Synergistic decrease in cell viability | [6] |
| Gossypol (ALDH inhibitor) | Phenformin (Mitochondrial Complex I inhibitor) | Non-Small Cell Lung Cancer | A549 | Synergistic inhibition of cell growth and ATP depletion | [7] |
| Gossypol (ALDH inhibitor) | Temozolomide + Phenformin | Glioblastoma | U87, GBM TS13-64 | Significant reduction in cell viability, stemness, and invasiveness | [2] |
| NCT-501 (ALDH1A1 selective) | Olaparib (PARP inhibitor) | Ovarian Cancer (BRCA2-/-) | PEO1, Kuramochi | Synergistic killing of cancer cells | [3] |
| DEAB (pan-ALDH) | Capecitabine, 5-FU | Colorectal Cancer | HT-29, HCT-116 | Sensitization to chemotherapy | [8] |
Table 2: In Vivo Efficacy of ALDH Inhibitor Combination Therapies
| ALDH Inhibitor | Combination Agent | Cancer Model | Effect | Reference |
| Unnamed ALDH1A2/1A3 inhibitor | Anti-PD-1 antibody | Fibrosarcoma (T3-MCA) xenograft | Suppressed tumor volume | [9] |
| 673A (pan-ALDH1A) | AZD1390 (ATM inhibitor) / AZD6738 (ATR inhibitor) | Ovarian cancer xenograft | Reduced tumor burden | [6] |
| Gossypol (ALDH inhibitor) | Phenformin (Mitochondrial Complex I inhibitor) | NSCLC xenograft | Remarkable therapeutic response | [7] |
| ALDH1A1 siRNA | - | Colorectal cancer (HT-29) xenograft | Inhibition of tumor proliferation | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other therapeutic agents.
Protocol 1: In Vitro Cell Viability Assay (MTT/Resazurin)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and the second therapeutic agent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in complete medium. Treat the cells with:
-
This compound alone (various concentrations)
-
Combination agent alone (various concentrations)
-
Combination of this compound and the other agent (at fixed or variable ratios).
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/Resazurin Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For Resazurin: Add 10 µL of 0.15 mg/mL Resazurin solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for MTT or fluorescence (560 nm excitation/590 nm emission) for Resazurin using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Caption: Workflow for in vitro cell viability assessment.
Protocol 2: Western Blot Analysis
This protocol is used to investigate the effect of this compound and combination treatments on the expression levels of key proteins in relevant signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALDH1A2, anti-PARP, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection
-
This compound and the combination agent formulated for in vivo use
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents and the control.
Caption: Workflow for in vivo combination therapy studies.
Conclusion
The selective inhibition of ALDH1A2 presents a promising strategy for cancer therapy, particularly in combination with other agents. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of combining this compound with existing and novel anti-cancer drugs. Further investigation into the synergistic mechanisms will be crucial for the clinical translation of these findings.
References
- 1. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Therapeutic Effect of Inhibitors of Aldehyde Dehydrogenase and Mitochondrial Complex I, and the Chemotherapeutic Drug, Temozolomide against Glioblastoma Tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A1 contributes to PARP inhibitor resistance via enhancing DNA repair in BRCA2−/− ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Aldehyde dehydrogenase inhibitors promote DNA damage in ovarian cancer and synergize with ATM/ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. ALDH1A inhibition sensitizes colon cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US researchers present new ALDH inhibitors | BioWorld [bioworld.com]
Troubleshooting & Optimization
Navigating Off-Target Effects of ALDH1A2 Inhibitors: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ALDH1A2 inhibitors, using known inhibitors as examples in the absence of specific data for Aldh1A2-IN-1. Understanding the selectivity profile of an inhibitor is critical for interpreting experimental results and anticipating potential confounding effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using an ALDH1A2 inhibitor and observing unexpected cellular phenotypes. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are often a result of an inhibitor acting on other ALDH isoforms or other unrelated proteins. ALDH isoforms share structural similarities, particularly in the active site, which can lead to cross-reactivity. For example, some inhibitors designed for one isoform may also inhibit ALDH1A1, ALDH1A3, or ALDH2. It is crucial to consult the inhibitor's selectivity profile. If this information is unavailable, consider performing selectivity assays against a panel of common ALDH isoforms.
Q2: How can I determine if my ALDH1A2 inhibitor is affecting other ALDH isoforms in my experimental system?
A2: The most direct method is to perform an in vitro enzyme inhibition assay using recombinant proteins of various ALDH isoforms (e.g., ALDH1A1, ALDH1A3, ALDH2, ALDH3A1). By determining the IC50 values for each isoform, you can quantify the selectivity of your inhibitor. Additionally, cellular thermal shift assays (CETSA) can be used to assess target engagement and selectivity within a cellular context.
Q3: What are the common off-target ALDH isoforms I should be concerned about when using an ALDH1A2 inhibitor?
A3: The most common off-targets are the other members of the ALDH1A subfamily, ALDH1A1 and ALDH1A3, due to their high sequence and structural homology. ALDH2, a mitochondrial isoform critical for alcohol metabolism, is also a frequent off-target. Depending on the inhibitor's chemical scaffold, other isoforms might also be affected.
Q4: My results with the inhibitor do not align with siRNA-mediated knockdown of ALDH1A2. What could be the reason?
A4: Discrepancies between inhibitor and genetic knockdown results can arise from several factors:
-
Off-target effects: The inhibitor may be affecting other ALDH isoforms or other proteins, leading to a different phenotype than the specific knockdown of ALDH1A2.
-
Incomplete knockdown: The siRNA may not be completely abolishing the expression of ALDH1A2, resulting in residual protein activity.
-
Acute vs. chronic effects: An inhibitor provides acute, rapid blockage of enzyme activity, whereas siRNA knockdown is a more chronic process that can allow for compensatory mechanisms to be activated.
-
Non-enzymatic functions: The ALDH1A2 protein might have scaffolding functions independent of its catalytic activity that are not affected by an inhibitor but are lost upon knockdown.
Q5: Are there any pan-ALDH inhibitors I should be aware of that might interfere with my experiments?
A5: Yes, compounds like N,N-diethylaminobenzaldehyde (DEAB) and disulfiram are known broad-spectrum or pan-ALDH inhibitors and should be used with caution as controls.[1][2] DEAB, for instance, is known to inhibit at least six ALDH isoforms with an IC50 of less than 15 μM.[1]
Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of several known ALDH1A inhibitors against various ALDH isoforms. This data can serve as a reference for understanding the potential cross-reactivity of novel ALDH1A2 inhibitors.
| Inhibitor | Target Isoform | ALDH1A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |
| WIN18,446 | ALDH1A | 0.25 | ~0.19 (time-dependent) | N/A | N/A | N/A | [3][4] |
| CM010 | ALDH1A Family | 1.7 | 0.74 | 0.64 | > 50 | > 50 | [5] |
| NCT-505 | ALDH1A1 | 0.007 | >57 | 22.8 | 20.1 | >57 | [5] |
| FSI-TN42 (N42) | ALDH1A1 | 0.023 | 18 | N/A | N/A | N/A | [4] |
| Compound 6-118 | ALDH1A2 | N/A | 0.91 | N/A | N/A | N/A | [3] |
| CM121 | ALDH1A2 | N/A | 0.54 | N/A | N/A | N/A | [3] |
N/A: Data not available in the cited sources.
Experimental Protocols
Protocol 1: In Vitro ALDH Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific ALDH isoform.
Materials:
-
Purified recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2)
-
Assay buffer (e.g., 50 mM sodium phosphate or 50 mM Na+ BES, pH 7.5)
-
NAD+ or NADP+ (cofactor)
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/1A2/1A3, benzaldehyde for ALDH3A1, retinal for ALDH1A isoforms)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production)
Procedure:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the reaction should be kept low (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the ALDH enzyme (at a final concentration of 100-200 nM for ALDH1A1/2), and the serially diluted inhibitor.[6]
-
Incubate the enzyme and inhibitor for a defined period (e.g., 2-20 minutes) at room temperature.[6][7]
-
Initiate the reaction by adding the cofactor (e.g., 200 µM NAD+) and the aldehyde substrate (e.g., 100 µM propionaldehyde).[6]
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the reaction rate for each inhibitor concentration.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and plot the results against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways
ALDH1A2 is a key enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[8][9] RA is a crucial signaling molecule that binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors to regulate the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis.[9][10][11]
Off-target inhibition of other ALDH isoforms can perturb other metabolic and signaling pathways. For example:
-
ALDH1A1 and ALDH1A3: Also contribute to RA synthesis, and their inhibition can further impact retinoid signaling.[12]
-
ALDH2: Plays a major role in detoxifying acetaldehyde, a toxic byproduct of alcohol metabolism. Inhibition of ALDH2 can lead to the accumulation of acetaldehyde.
References
- 1. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 10. Gene - ALDH1A2 [maayanlab.cloud]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Differential Functional Roles of ALDH1A1 and ALDH1A3 in Mediating Metastatic Behavior and Therapy Resistance of Human Breast Cancer Cells [mdpi.com]
Technical Support Center: Troubleshooting Aldh1a2-IN-1 Precipitation in Cell Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the Aldh1a2 inhibitor, Aldh1a2-IN-1, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a reversible inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2). ALDH1A2 is a critical enzyme in the synthesis of retinoic acid, which plays a vital role in various biological processes, including development and cell differentiation.[1][2][3] Understanding the inhibitor's properties is the first step in troubleshooting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H26N4O4S | [4] |
| Molecular Weight | 430.52 g/mol | [4][5] |
| Appearance | Light yellow to yellow solid | [4] |
| IC50 | 0.91 µM (for ALDH1A2) | [4][6][7] |
| Kd | 0.26 µM (for ALDH1A2) | [4][6][7] |
Q2: In what solvents is this compound soluble?
This compound exhibits good solubility in dimethyl sulfoxide (DMSO).[4][5][8] For in vivo applications, a co-solvent system is often employed to improve bioavailability.[4][6][7]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 25 mg/mL (58.07 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [4][5] |
| In vivo formulation | ≥ 1 mg/mL | A mixture of DMSO, PEG300, Tween-80, and saline. | [4][6][7] |
Q3: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue, often stemming from the compound's hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous media, the compound can crash out of solution as it is no longer in a favorable solvent environment. This phenomenon is known as "salting out" or precipitation due to a solvent shift.
Other factors that can contribute to precipitation in cell culture media include:
-
Temperature fluctuations: Changes in temperature can decrease the solubility of some compounds.[9]
-
pH of the media: The ionization state of a compound can be pH-dependent, affecting its solubility.[10]
-
High salt concentrations: Cell culture media are rich in salts, which can reduce the solubility of hydrophobic compounds.[9][11]
-
Interaction with media components: Components like proteins and amino acids in the serum and basal media can interact with the compound, leading to precipitation.[12][13]
Systematic Troubleshooting Guide
If you are observing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to identify and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (newly opened bottle recommended)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, brief warming to 37-60°C in a water bath with intermittent vortexing may be necessary.[4][5] Caution: Avoid excessive heat, which could degrade the compound.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4] Avoid repeated freeze-thaw cycles.[4][14]
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture media (with or without serum, as per your experimental design)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Recommended Method (Serial Dilution): a. Perform a serial dilution of the stock solution in pre-warmed media to gradually decrease the DMSO concentration. For example, make an intermediate dilution of 1:10 or 1:100 in media. b. Add the final diluted solution to your cell culture plate.
-
Alternative Method (Direct Dilution): a. While gently vortexing the pre-warmed media, add the required volume of the stock solution dropwise to the media. This rapid mixing can help prevent localized high concentrations of the compound and reduce the chances of precipitation.
-
Ensure the final concentration of DMSO in the cell culture media is non-toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the media for any signs of precipitation immediately after adding the inhibitor and before adding it to the cells.
-
Potential Mechanism of Precipitation and Solutions
The precipitation of a hydrophobic compound from a DMSO stock into aqueous media is a common challenge.
Caption: Proposed mechanism of this compound precipitation.
Solutions to Mitigate Precipitation:
-
Reduce Final Concentration: If possible, use the lowest effective concentration of this compound in your experiments.
-
Optimize Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. However, in other cases, they can contribute to precipitation. Experiment with different serum concentrations (e.g., 10%, 5%, 2%, or serum-free) to see what works best for your specific cell line and media combination.
-
Use of a Carrier Protein: In some instances, the addition of a carrier protein like bovine serum albumin (BSA) to serum-free media can help to keep hydrophobic compounds in solution.
-
Test Different Media Formulations: The composition of basal media can vary. If precipitation is a persistent issue, consider testing a different media formulation.
Aldh1a2 Signaling Pathway Context
Understanding the pathway you are targeting can aid in experimental design and interpretation. ALDH1A2 is a key enzyme in the conversion of retinaldehyde to retinoic acid, which then binds to retinoic acid receptors (RARs) to regulate gene expression.
Caption: Simplified Aldh1a2 signaling pathway.
By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and prevent the precipitation of this compound in their cell culture experiments, ensuring reliable and reproducible results.
References
- 1. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. SEBM | Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells [ebm-journal.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Cell Culture Media: A Review [labome.com]
- 13. Basic Constituents of Media [cytion.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Aldh1A2-IN-1 Inhibition in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Aldh1A2-IN-1 in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ALDH1A2 inhibitors?
A1: Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as Retinaldehyde Dehydrogenase 2 (RALDH2), is a key enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[1][2][3] Inhibitors of ALDH1A2 block this catalytic activity. Depending on the inhibitor's specific chemical properties, the inhibition can be reversible or irreversible. For instance, some inhibitors bind covalently to the catalytic cysteine residue (Cys320) in the active site of ALDH1A2, leading to irreversible inactivation.[4][5][6] Others may bind non-covalently and reversibly, competing with the natural substrate.[4][5] This inhibition leads to a reduction in intracellular RA levels, which can impact various cellular processes, including differentiation, proliferation, and apoptosis.[7][8]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A2: Several factors could contribute to the lack of a cellular response to an ALDH1A2 inhibitor. These can be broadly categorized as issues with the inhibitor itself, the target cell line, or the experimental setup. This guide will walk you through troubleshooting each of these areas.
Q3: How do I confirm that this compound is active and stable?
A3: It is crucial to verify the integrity and activity of your inhibitor. Please refer to the "Troubleshooting Guide: Section A" for detailed steps on how to qualify your this compound compound.
Q4: What are some common reasons for cellular resistance to small molecule inhibitors?
A4: Cells can develop resistance to small molecule inhibitors through various mechanisms. These include the expression of efflux pumps that actively remove the inhibitor from the cell, metabolic enzymes that degrade the inhibitor, or mutations in the target protein that prevent inhibitor binding.[9][10][11][12] Additionally, the tumor microenvironment can also contribute to drug resistance.[11][12]
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve the issue of this compound inactivity in your cellular experiments.
Section A: Inhibitor Integrity and Activity
The first step is to ensure that the inhibitor you are using is potent and stable under your experimental conditions.
A1: Verify Inhibitor Identity and Purity.
-
Recommendation: Confirm the chemical identity and purity of your this compound stock using methods like LC-MS or NMR if possible.
-
Rationale: Impurities or degradation products can interfere with the inhibitor's activity or have off-target effects.
A2: Assess Inhibitor Stability.
-
Recommendation: Test the stability of this compound in your specific cell culture medium at 37°C over the time course of your experiment.
-
Protocol:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the intact inhibitor in the aliquots using LC-MS.
-
-
Expected Outcome: A significant decrease in the inhibitor concentration over time suggests instability.
Table 1: Hypothetical Stability Data for this compound
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.8 | 98% |
| 12 | 9.5 | 95% |
| 24 | 7.2 | 72% |
| 48 | 4.5 | 45% |
In this hypothetical example, this compound shows significant degradation after 24 hours.
A3: Perform an In Vitro Enzyme Inhibition Assay.
-
Recommendation: Directly test the ability of your this compound to inhibit the enzymatic activity of recombinant human ALDH1A2.
-
Rationale: This will confirm the intrinsic potency of your inhibitor against its intended target, independent of cellular factors.
-
Protocol: A commercially available ALDH1A2 inhibitor screening kit can be used, or a custom assay can be set up to measure the conversion of retinaldehyde to retinoic acid in the presence of varying concentrations of the inhibitor.
Section B: Target Cell Line Characterization
The characteristics of your chosen cell line are critical for a successful inhibition experiment.
B1: Confirm ALDH1A2 Expression.
-
Recommendation: Verify that your target cells express ALDH1A2 at the protein level.
-
Methods:
-
Western Blot: Use a validated antibody to detect ALDH1A2 protein in your cell lysates.[13]
-
Immunofluorescence: Visualize the subcellular localization of ALDH1A2.
-
qRT-PCR: Measure the mRNA expression level of the ALDH1A2 gene.
-
-
Rationale: The inhibitor will not have an effect if the target protein is not present. Note that ALDH1A2 expression can be low or absent in some cancer cell lines.[14]
B2: Assess ALDH1A2 Enzymatic Activity.
-
Recommendation: Measure the endogenous ALDH1A2 activity in your cells.
-
Method: The Aldefluor™ assay is a commercially available flow cytometry-based assay that can be used to measure the activity of ALDH enzymes, including ALDH1A2.[15] Diethylaminobenzaldehyde (DEAB), a known ALDH inhibitor, is typically used as a negative control.[15]
-
Rationale: Even if the protein is expressed, it may not be enzymatically active.
B3: Consider Cellular Efflux and Metabolism.
-
Recommendation: Investigate if your cells express high levels of drug efflux pumps (e.g., P-glycoprotein/MDR1) or metabolic enzymes (e.g., cytochrome P450s) that could inactivate or remove the inhibitor.
-
Methods:
-
qRT-PCR or Western Blot: Analyze the expression of common drug transporter and metabolizing enzyme genes.
-
Co-treatment with Efflux Pump Inhibitors: Perform your inhibition experiment in the presence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if the response to this compound is restored.
-
Logical Relationship: Troubleshooting Cellular Response
Caption: A flowchart outlining the key areas to troubleshoot when this compound is not inhibiting cells.
Section C: Experimental Protocol Optimization
Fine-tuning your experimental conditions can significantly impact the outcome.
C1: Optimize Inhibitor Concentration and Incubation Time.
-
Recommendation: Perform a dose-response and a time-course experiment.
-
Protocol (Dose-Response):
-
Seed cells at an appropriate density.
-
Treat cells with a range of this compound concentrations (e.g., from nanomolar to micromolar).
-
Incubate for a fixed period (e.g., 24 or 48 hours).
-
Measure your desired endpoint (e.g., cell viability, gene expression).
-
-
Protocol (Time-Course):
-
Treat cells with a fixed, effective concentration of this compound.
-
Measure your endpoint at different time points (e.g., 6, 12, 24, 48, 72 hours).
-
Table 2: Hypothetical Dose-Response Data for this compound on Cell Viability
| This compound (µM) | Cell Viability (% of Control) |
| 0.01 | 98 ± 3 |
| 0.1 | 95 ± 4 |
| 1 | 85 ± 5 |
| 10 | 52 ± 6 |
| 100 | 15 ± 2 |
C2: Evaluate Potential Serum Protein Binding.
-
Recommendation: If your cell culture medium contains a high percentage of serum, consider if the inhibitor is binding to serum proteins, reducing its effective concentration.
-
Action: Perform the experiment in low-serum or serum-free medium for a short duration, if your cells can tolerate it.
C3: Verify the Downstream Readout.
-
Recommendation: Ensure that your chosen experimental readout is a reliable indicator of ALDH1A2 inhibition.
-
Rationale: The link between ALDH1A2 inhibition and your observed phenotype (e.g., cell death) may not be direct or may require a longer time to manifest.
-
Alternative Readouts:
-
Measure Retinoic Acid Levels: Directly quantify intracellular RA levels using LC-MS to confirm target engagement.
-
Analyze Expression of RA-Responsive Genes: Use qRT-PCR to measure the expression of known RA target genes (e.g., RARB, CYP26A1). A decrease in the expression of these genes would indicate successful ALDH1A2 inhibition.
-
Signaling Pathway: ALDH1A2 and Retinoic Acid Synthesis
Caption: The ALDH1A2 pathway leading to retinoic acid-mediated gene expression and its inhibition by this compound.
Experimental Workflow for Troubleshooting
Caption: A step-by-step workflow to systematically troubleshoot the lack of this compound activity.
References
- 1. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 7. Aldehyde Dehydrogenases 1A2 Expression and Distribution are Potentially Associated with Neuron Death in Spinal Cord of Tg(SOD1*G93A)1Gur Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired aldehyde dehydrogenase 1 subfamily member 2A-dependent retinoic acid signaling is related with a mesenchymal-like phenotype and an unfavorable prognosis of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 12. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 13. ALDH1A2 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Aldh1A2-IN-1 incubation time for maximum inhibition
Welcome to the technical support center for Aldh1a2-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum inhibition of Aldh1a2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and reversible inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A2 (Aldh1a2).[1] As a reversible inhibitor, it rapidly binds to the active site of the enzyme and just as rapidly dissociates. This is in contrast to irreversible inhibitors, which form a stable, often covalent, bond with the enzyme. The reversible nature of this compound has important implications for experimental design, particularly regarding incubation time.
Q2: How does the reversible nature of this compound affect the optimization of incubation time?
For a reversible inhibitor like this compound, the state of maximum inhibition is achieved when the binding reaction has reached equilibrium. This equilibrium is typically established very quickly, often within minutes. Therefore, prolonged pre-incubation of the enzyme with this compound before adding the substrate is generally not necessary to achieve maximum inhibition. This is a key difference from irreversible or slow-binding inhibitors, where the extent of inhibition increases with the duration of pre-incubation as more enzyme molecules become inactivated over time.
Q3: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.91 µM.[1] The dissociation constant (Kd) has been reported to be 0.26 µM.[1] These values indicate a high affinity of the inhibitor for the Aldh1a2 enzyme.
Q4: Can this compound be used in cell-based assays?
Yes, this compound can be used in cell-based assays to study the effects of Aldh1a2 inhibition in a cellular context. However, factors such as cell membrane permeability, potential off-target effects, and inhibitor stability in culture media should be considered and optimized for each specific cell type and experimental condition.
Q5: Are there other isoforms of ALDH that I should be aware of when using this compound?
Yes, the aldehyde dehydrogenase superfamily has multiple isoforms (e.g., ALDH1A1, ALDH1A3, ALDH2). While this compound is reported to be an inhibitor of Aldh1a2, it is good practice to consider its selectivity profile, especially if your experimental system expresses other ALDH isoforms. If isoform selectivity is a concern, consider performing counter-screening against other relevant ALDH isoforms.
Troubleshooting Guides
Enzymatic Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Inhibition Observed | Incorrect inhibitor concentration: Calculation or dilution error. | - Verify the stock concentration and perform fresh dilutions.- Prepare a new stock solution of this compound. |
| Degraded inhibitor: Improper storage. | - Ensure this compound is stored according to the manufacturer's instructions.- Use a fresh aliquot of the inhibitor. | |
| Inactive enzyme: Improper storage or handling of the Aldh1a2 enzyme. | - Check the activity of the enzyme with a positive control inhibitor (if available).- Use a fresh aliquot of the enzyme. | |
| High Background Signal | Substrate instability: The substrate may be unstable and spontaneously converting to the product. | - Run a no-enzyme control to measure the rate of non-enzymatic substrate conversion.- Prepare fresh substrate solution for each experiment. |
| Contaminated reagents: Buffers or other reagents may be contaminated. | - Prepare fresh buffers and solutions.- Filter sterilize buffers. | |
| High Variability Between Replicates | Pipetting errors: Inaccurate or inconsistent pipetting. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
| Inconsistent incubation times: Variation in the time between adding reagents to different wells. | - Use a multi-channel pipette for simultaneous addition of reagents.- Stagger the addition of the reaction-initiating reagent to ensure consistent timing. |
Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Inhibition Across Wells | Uneven cell seeding: Variation in the number of cells per well. | - Ensure a homogenous single-cell suspension before seeding.- Mix the cell suspension gently between seeding replicates. |
| Edge effects in the plate: Evaporation from the outer wells of the plate. | - Avoid using the outermost wells of the microplate.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Cell Toxicity Observed | High inhibitor concentration: The concentration of this compound may be toxic to the cells. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration. | - Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% DMSO). | |
| No Effect of Inhibitor on Downstream Readout | Low Aldh1a2 expression/activity in the cell line: The chosen cell line may not have sufficient Aldh1a2 activity to observe a significant effect of inhibition. | - Confirm Aldh1a2 expression and activity in your cell line using qPCR, Western blot, or an activity assay.- Consider using a cell line with higher endogenous Aldh1a2 activity or overexpressing the enzyme. |
| Sub-optimal incubation time: While equilibrium is reached quickly, cellular uptake and engagement of the target may take longer. | - Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for your specific cellular readout. |
Data Presentation
Time-Course of Aldh1a2 Inhibition
The following table illustrates the expected outcome of a time-course experiment comparing a reversible inhibitor (like this compound) and an irreversible inhibitor. The data demonstrates that for a reversible inhibitor, maximal inhibition is achieved rapidly and does not significantly increase with longer pre-incubation times. In contrast, the inhibition by an irreversible inhibitor is time-dependent.
| Pre-incubation Time (minutes) | % Inhibition (Reversible Inhibitor - this compound) | % Inhibition (Irreversible Inhibitor) |
| 0 | 75 | 30 |
| 5 | 78 | 55 |
| 15 | 77 | 75 |
| 30 | 79 | 90 |
| 60 | 78 | 98 |
Note: The data presented are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound in an Enzymatic Assay
This protocol is designed to verify that this compound, as a reversible inhibitor, does not require a lengthy pre-incubation time to achieve maximum inhibition.
Materials:
-
Purified recombinant Aldh1a2 enzyme
-
This compound
-
Aldh1a2 substrate (e.g., retinaldehyde)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well microplate (UV-transparent for spectrophotometric assays or black for fluorescent assays)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Aldh1a2 enzyme, NAD+, and substrate in assay buffer.
-
Set up the assay in a 96-well plate. For each pre-incubation time point (e.g., 0, 5, 15, 30, and 60 minutes), prepare the following wells:
-
No inhibitor control: Enzyme + NAD+ + Buffer
-
Inhibitor: Enzyme + NAD+ + this compound
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for the specified time.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multi-channel pipette.
-
Immediately begin monitoring the increase in absorbance (at 340 nm for NADH production) or fluorescence in a kinetic mode for a set period (e.g., 10-15 minutes).
-
Calculate the initial reaction rates (V0) from the linear portion of the progress curves.
-
Determine the percent inhibition for each pre-incubation time point using the following formula: % Inhibition = (1 - (Rate with inhibitor / Rate without inhibitor)) * 100
-
Plot the percent inhibition against the pre-incubation time. For a reversible inhibitor, the plot is expected to be a flat line, indicating that inhibition is not time-dependent.
Protocol 2: Cell-Based Aldh1a2 Activity Assay (ALDEFLUOR™ Assay)
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on Aldh1a2 activity in living cells using a commercially available fluorescent substrate.
Materials:
-
Cells of interest cultured to log phase
-
This compound
-
ALDEFLUOR™ Assay Kit (containing the fluorescent substrate and a specific ALDH inhibitor, DEAB)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer at a concentration of 1x10^6 cells/mL.
-
Prepare the following experimental tubes:
-
Unstained control: Cells in assay buffer only.
-
Positive control (DEAB): Add the specific ALDH inhibitor DEAB to a tube of cells. This will be used to set the gate for the ALDH-positive population.
-
Test sample: Add this compound at the desired final concentration to a tube of cells. It is recommended to test a range of concentrations.
-
-
Incubate the test samples for a short period (e.g., 15 minutes) at room temperature.
-
Prepare the active ALDEFLUOR™ substrate according to the manufacturer's instructions.
-
Add the active substrate to all tubes except the unstained control.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold assay buffer.
-
Analyze the cells by flow cytometry. Use the DEAB-treated sample to define the ALDH-negative gate.
-
Quantify the percentage of ALDH-positive cells in the untreated control and the this compound-treated samples. A decrease in the percentage of ALDH-positive cells in the presence of this compound indicates inhibition of Aldh1a2 activity.
Visualizations
Caption: Aldh1a2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the time-dependency of Aldh1a2 inhibition.
Caption: A logical troubleshooting guide for low inhibition in an Aldh1a2 enzymatic assay.
References
dealing with poor bioavailability of Aldh1A2-IN-1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of ALDH1A2-IN-1, a hypothetical small molecule inhibitor of Aldehyde Dehydrogenase 1 Family Member A2. The advice provided is based on established strategies for improving the bioavailability of poorly soluble drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is ALDH1A2 and why is it a target?
Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[1][2][3] RA is a vital signaling molecule involved in numerous biological processes, including embryonic development, immune regulation, and cell proliferation and differentiation.[1][2][3] Dysregulation of the ALDH1A2/RA signaling pathway has been implicated in various diseases, including cancer and osteoarthritis, making ALDH1A2 a compelling therapeutic target.[1][4]
Q2: What are the likely causes of poor in vivo bioavailability of a small molecule inhibitor like this compound?
Poor in vivo bioavailability of small molecule inhibitors is often multifactorial. For a compound like this compound, likely causes include:
-
Poor aqueous solubility: Many modern drug candidates are lipophilic and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption.[5][6][7] This is a very common issue, affecting up to 90% of new chemical entities.[8]
-
Low dissolution rate: Even if a compound is somewhat soluble, it may dissolve too slowly to be absorbed effectively as it transits through the gastrointestinal tract.[7]
-
High first-pass metabolism: After absorption from the gut, the compound passes through the liver where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by transporters: Transmembrane proteins, such as P-glycoprotein, can actively pump the compound back into the intestinal lumen, limiting its net absorption.[9]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][7][10] These can be broadly categorized as:
-
Particle size reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[7][11] This includes techniques like micronization and nanonization.[7][10]
-
Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils, surfactants, and emulsions can improve its solubilization in the gut.[5][10] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[7][10]
-
Solid dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[5][9]
-
Use of co-solvents and cyclodextrins: These can be used in liquid formulations to increase the solubility of the drug.[7][12]
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility and Dissolution | 1. Characterize Physicochemical Properties: Determine the aqueous solubility and dissolution rate of this compound. | Understanding the baseline properties is crucial for selecting an appropriate formulation strategy. |
| 2. Formulation Enhancement: Prepare and test different formulations in parallel. | A systematic approach to formulation can identify the most effective method for this specific compound. | |
| a. Micronization/Nanonization: Reduce the particle size of the compound. | Increases surface area to improve dissolution rate.[7][11] | |
| b. Lipid-Based Formulation (e.g., SEDDS): Dissolve the compound in a mixture of oils, surfactants, and co-solvents. | Presents the drug in a solubilized form, which can be readily absorbed.[10] | |
| c. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer carrier. | The amorphous form of a drug is more soluble than its crystalline form.[5][9] | |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes. | This will indicate if the compound is rapidly metabolized. |
| 2. Administer with a CYP450 Inhibitor: Co-administer with a known inhibitor of major drug-metabolizing enzymes (e.g., ketoconazole for CYP3A4) in a pilot study. | If exposure increases significantly, it suggests that first-pass metabolism is a major barrier. | |
| 3. Change Route of Administration: Administer intravenously (IV) or intraperitoneally (IP) to bypass the liver's first-pass effect. | Comparing exposure between oral and IV/IP routes can help quantify the extent of first-pass metabolism. | |
| Efflux Transporter Activity | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 permeability assay) to determine if this compound is a substrate for efflux transporters like P-glycoprotein. | This can directly assess the potential for active efflux in the gut. |
| 2. Co-administration with an Efflux Inhibitor: In preclinical models, co-administer with a known P-gp inhibitor (e.g., verapamil or cyclosporine A). | An increase in plasma concentration upon co-administration would suggest that efflux is limiting bioavailability. |
Issue 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | 1. Ensure Homogeneity: For suspensions, ensure uniform particle size and proper re-suspension before each dose. For solutions, ensure the compound remains fully dissolved. | Inhomogeneity in the dosing formulation is a common source of variability. |
| 2. Quality Control of Formulation: Implement checks to ensure consistency between batches of the formulation. | Batch-to-batch differences can lead to variable results. | |
| Physiological Variability | 1. Fasting State: Standardize the fasting period for all animals before dosing. | Food can significantly affect the absorption of many drugs. |
| 2. Gavage Technique: Ensure consistent and accurate oral gavage technique to deliver the full dose to the stomach. | Improper technique can lead to incomplete dosing or stress, which can affect gut motility and absorption. |
Summary of Formulation Strategies and Potential Outcomes
| Formulation Strategy | Principle | Potential Improvement in Bioavailability | Considerations |
| Micronized Suspension | Increased surface area | Low to Moderate | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increased surface area and saturation solubility | Moderate to High | Requires specialized equipment for production (e.g., wet milling, high-pressure homogenization).[5] |
| Lipid-Based Formulation (SEDDS) | Pre-dissolved drug in lipid excipients | Moderate to High | Requires careful selection of oils, surfactants, and co-solvents to ensure stability and avoid toxicity.[10] |
| Amorphous Solid Dispersion | Drug is in a higher energy, more soluble amorphous state | High | The amorphous form can be physically unstable and may recrystallize over time. Polymer selection is critical.[5] |
| Solution with Co-solvents/Cyclodextrins | Increased solubility in the vehicle | Variable | Potential for drug precipitation upon dilution in the GI tract. Toxicity of some co-solvents at high concentrations.[12] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using Wet Media Milling
-
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
-
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1-2% w/v solution of a polymer like HPMC or a surfactant like Poloxamer 188 in water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
Planetary ball mill or similar milling equipment
-
-
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 5-10% w/v) in the stabilizer solution.
-
Add the pre-suspension and an appropriate volume of milling media to the milling chamber.
-
Mill at a set speed (e.g., 2000-4000 rpm) for a defined period (e.g., 1-4 hours). The milling process should be optimized to achieve the desired particle size without causing degradation of the compound.
-
Periodically sample the suspension to monitor particle size distribution using a technique like laser diffraction or dynamic light scattering.
-
Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound following oral administration of a formulated preparation.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation (e.g., nanosuspension or SEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Anesthetic (if required for blood collection)
-
LC-MS/MS system for bioanalysis
-
-
Methodology:
-
Acclimatize animals for at least one week before the study.
-
Fast animals overnight (with free access to water) prior to dosing.
-
Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg). Ensure the formulation is adequately mixed before each administration.
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like tail vein or saphenous vein sampling.[13]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.
-
Visualizations
Caption: ALDH1A2 signaling pathway and point of inhibition.
Caption: Experimental workflow for improving in vivo bioavailability.
References
- 1. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 2. Gene - ALDH1A2 [maayanlab.cloud]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Variants in ALDH1A2 reveal an anti-inflammatory role for retinoic acid and a new class of disease-modifying drugs in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Addressing Inconsistent Results with Aldh1A2 Inhibitors: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with Aldh1A2 inhibitors.
Troubleshooting Guide
Researchers may encounter variability in their experimental outcomes when using Aldh1A2 inhibitors. This guide provides a structured approach to identifying and resolving common issues.
Question: Why am I seeing variable or no inhibition of Aldh1A2 in my assay?
Answer: Inconsistent inhibition of Aldh1A2 can stem from several factors, ranging from inhibitor preparation and handling to assay conditions and cellular context. Below is a systematic guide to troubleshoot these issues.
1. Inhibitor Stock and Working Solutions:
-
Solubility: Ensure the inhibitor is fully dissolved in the recommended solvent. Undissolved particles will lead to an inaccurate final concentration. Consider gentle warming or sonication if solubility issues are suspected, but always check the manufacturer's recommendations to avoid compound degradation.
-
Storage and Stability: Verify the recommended storage conditions (temperature, light sensitivity) for both the stock and working solutions. Repeated freeze-thaw cycles can degrade the inhibitor. Aliquoting the stock solution is highly recommended.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions from a recent stock. Degradation of the inhibitor in diluted solutions can be a significant source of variability.
2. Enzyme and Substrate:
-
Enzyme Activity: Confirm the activity of your Aldh1A2 enzyme preparation. Enzyme activity can decrease over time, especially with improper storage. It is advisable to run a positive control with a known Aldh1A2 inhibitor to validate enzyme function.
-
Substrate Concentration: The concentration of the substrate (e.g., retinaldehyde) can influence the apparent IC50 of an inhibitor. Ensure you are using a consistent and appropriate substrate concentration, typically at or below the Km, for competitive inhibitors.
-
Substrate Stability: Retinaldehyde is light and oxygen-sensitive. Prepare fresh substrate solutions and protect them from light during the experiment.
3. Assay Conditions:
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can be critical, especially for irreversible or slow-binding inhibitors. Optimize the pre-incubation time to ensure the inhibitor has sufficient time to bind to the enzyme before the addition of the substrate.
-
Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for Aldh1A2 activity and inhibitor binding. Components in the buffer, such as reducing agents, may interfere with the inhibitor.
-
Cofactor Concentration: Aldh1A2 activity is NAD(P)+ dependent. Ensure the concentration of the cofactor is not limiting in your assay.[1]
4. Cellular Assays:
-
Cell Permeability: If you are working with whole cells, the inhibitor must be able to cross the cell membrane to reach its target. Poor cell permeability can lead to a lack of effect.
-
Efflux Pumps: Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell, reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor may be necessary.
-
Cellular Metabolism: The inhibitor may be metabolized by the cells into an inactive form. Consider the metabolic stability of your compound in the cell line you are using.
-
Off-Target Effects: The observed phenotype may be due to the inhibitor acting on other cellular targets besides Aldh1A2. It is important to include appropriate controls, such as a negative control compound and cells with knocked-down Aldh1A2 expression.
Experimental Workflow for Troubleshooting
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aldh1A2?
Aldh1A2, also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the synthesis of retinoic acid (RA).[2][3] It catalyzes the irreversible oxidation of retinaldehyde to all-trans-retinoic acid, which is a key signaling molecule involved in various biological processes, including embryonic development, cell differentiation, and immune regulation.[3][4][5]
Q2: How does Aldh1A2-IN-1 inhibit the enzyme?
-
Reversible inhibitors bind non-covalently to the enzyme's active site and can be competitive, non-competitive, or uncompetitive.
-
Irreversible inhibitors typically form a covalent bond with a key residue in the active site, such as Cys320, leading to permanent inactivation of the enzyme.[1]
It is crucial to consult the supplier's datasheet for specific information on the mechanism of action of your inhibitor.
Q3: What are the key components of the retinoic acid signaling pathway?
The retinoic acid signaling pathway is initiated by the synthesis of retinoic acid from Vitamin A (retinol). This process involves two key enzymatic steps. Retinoic acid then binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
Q4: Are there known off-target effects of Aldh1A2 inhibitors?
The specificity of any inhibitor is a critical consideration. Some Aldh1A2 inhibitors may also inhibit other members of the aldehyde dehydrogenase (ALDH) superfamily, such as ALDH1A1 or ALDH1A3.[6] This lack of specificity can lead to confounding results. It is important to check the selectivity profile of the inhibitor provided by the manufacturer. Using isoform-specific inhibitors is recommended where possible.[6]
Experimental Protocols
General Protocol for Measuring Aldh1A2 Inhibition in a Cell-Free Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against purified Aldh1A2.
Materials:
-
Purified recombinant human Aldh1A2
-
Aldh1A2 inhibitor (e.g., this compound)
-
All-trans-retinal (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the Aldh1A2 inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of Aldh1A2 in the assay buffer.
-
Prepare a solution of NAD+ in the assay buffer.
-
Prepare a solution of all-trans-retinal in a suitable solvent (e.g., ethanol) and then dilute it in the assay buffer. Protect from light.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Assay buffer
-
Aldh1A2 enzyme solution
-
Inhibitor solution (or vehicle control)
-
NAD+ solution
-
-
Mix gently and pre-incubate for the desired time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the all-trans-retinal solution to each well.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Take readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percent inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Aldh1A2 Concentration | 10-100 nM | Optimal concentration should be determined empirically. |
| All-trans-retinal (Substrate) | 1-20 µM | Should be near the Km for competitive inhibitors. |
| NAD+ (Cofactor) | 0.5-2 mM | Should be in excess. |
| Pre-incubation Time | 15-60 min | May need to be optimized for slow-binding or irreversible inhibitors. |
| Temperature | 25-37°C | Should be kept consistent. |
Note: The specific concentrations and incubation times should be optimized for your particular experimental setup. Always include appropriate controls, such as a no-enzyme control, a no-substrate control, and a vehicle control.
References
- 1. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 4. Gene - ALDH1A2 [maayanlab.cloud]
- 5. Aldehyde Dehydrogenases 1A2 Expression and Distribution are Potentially Associated with Neuron Death in Spinal Cord of Tg(SOD1*G93A)1Gur Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aldh1a2-IN-1 Long-Term Studies and Potential for Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects and potential for resistance to Aldh1a2-IN-1, a reversible inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an active-site directed, reversible inhibitor of the ALDH1A2 enzyme.[1] ALDH1A2 is a critical enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[2] By inhibiting ALDH1A2, this compound blocks the production of RA, which can impact various biological processes, including cell differentiation, proliferation, and apoptosis.[2][3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A decrease in the efficacy of this compound over time may indicate the development of acquired resistance in your cell line. This is a common phenomenon observed with long-term exposure to various inhibitors. Potential mechanisms include:
-
Target Modification: Mutations in the ALDH1A2 gene could alter the inhibitor's binding site, reducing its affinity for the enzyme.
-
Target Overexpression: Cells may increase the expression of the ALDH1A2 protein, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cells, reducing its intracellular concentration.[4]
-
Activation of Bypass Pathways: Cells may develop alternative signaling pathways to compensate for the loss of retinoic acid synthesis.
-
Epigenetic Alterations: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[5]
Q3: How can we confirm if our cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase (typically 2-fold or higher) in the IC50 value is a strong indicator of resistance.[6]
Q4: What are some initial troubleshooting steps if we suspect resistance?
-
Confirm Compound Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures.
-
Optimize Assay Conditions: Review your experimental protocol for any inconsistencies in cell seeding density, incubation times, or reagent concentrations.
Troubleshooting Guides
Guide 1: Investigating Decreased Potency of this compound
| Observed Issue | Potential Cause | Recommended Action |
| Gradual increase in IC50 value over several passages. | Development of acquired resistance. | 1. Perform a dose-response assay to quantify the fold-change in IC50. 2. Follow the "Experimental Protocol for Characterizing this compound Resistance". |
| Sudden loss of inhibitor activity. | 1. This compound degradation. 2. Cell line contamination. | 1. Prepare a fresh stock of this compound. 2. Perform cell line authentication and mycoplasma testing. |
| High variability between replicate experiments. | Inconsistent experimental technique. | 1. Standardize cell seeding and treatment protocols. 2. Ensure proper mixing of reagents. 3. Check for and minimize edge effects in multi-well plates. |
Guide 2: Unexpected Cellular Phenotypes Upon this compound Treatment
| Observed Issue | Potential Cause | Recommended Action |
| Changes in cell morphology or growth rate unrelated to expected inhibitor effects. | Off-target effects of this compound or cellular stress. | 1. Test a range of inhibitor concentrations. 2. Use a structurally distinct ALDH1A2 inhibitor as a control. 3. Perform gene expression analysis to identify affected pathways. |
| Increased expression of other ALDH isoforms. | Compensatory mechanism. | 1. Measure the expression levels of other ALDH isoforms (e.g., ALDH1A1, ALDH1A3) using qPCR or Western blotting. 2. Test the sensitivity of the cells to inhibitors of other ALDH isoforms. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other relevant ALDH inhibitors. This data can be used as a reference for expected potency and for comparison when resistance is suspected.
| Inhibitor | Target | IC50 | Kd | Notes |
| This compound (Compound 6-118) | ALDH1A2 | 0.91 µM [1][7] | 0.26 µM [1][7] | Reversible inhibitor. |
| WIN 18,446 | ALDH1A2 | 0.3 µM[8] | - | Time-dependent inhibitor.[9] |
| WIN 18,446 | ALDH1A1 | 102 ± 2 nM[9] | - | Reversible inhibitor.[9] |
| WIN 18,446 | ALDH1A3 | 187 ± 1 nM[9] | - | Reversible inhibitor.[9] |
| CM121 | ALDH1A2 | 0.54 µM[7] | 1.1 µM[7] | Reversible inhibitor. |
| Diethylaminobenzaldehyde (DEAB) | Pan-ALDH1A | - | - | General ALDH inhibitor, not specific to ALDH1A2.[10] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[6][11]
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for IC50 determination
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this stepwise increase in inhibitor concentration. If significant cell death occurs, reduce the fold-increase or maintain the current concentration for additional passages.
-
Cryopreservation: At each successful dose escalation, cryopreserve a vial of cells. This allows you to return to a previous stage if the cells are lost.[6]
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistance by performing a new IC50 determination and comparing it to the parental line.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Characterizing Mechanisms of Resistance to this compound
This protocol outlines key experiments to investigate the molecular mechanisms underlying resistance.
1. Gene Expression Analysis of ALDH1A2
-
Method: Quantitative PCR (qPCR) and Western Blotting.
-
Procedure: Extract RNA and protein from both parental and resistant cell lines. Use qPCR to measure ALDH1A2 mRNA levels and Western blotting to measure ALDH1A2 protein levels.
-
Interpretation: An increase in mRNA and protein levels in the resistant line suggests target overexpression as a resistance mechanism.
2. Sequencing of the ALDH1A2 Gene
-
Method: Sanger sequencing or Next-Generation Sequencing (NGS).
-
Procedure: Isolate genomic DNA from both cell lines. Amplify and sequence the coding region of the ALDH1A2 gene.
-
Interpretation: Compare the sequences to identify any mutations in the resistant cell line that are not present in the parental line. Mutations within the inhibitor binding site are strong candidates for causing resistance.
3. Analysis of Drug Efflux Pump Expression and Activity
-
Method: qPCR, Western Blotting, and functional assays (e.g., using fluorescent substrates of ABC transporters like Rhodamine 123).
-
Procedure: Measure the expression of common ABC transporters (e.g., ABCB1, ABCG2) at the mRNA and protein levels. Use a functional assay to measure the efflux activity in the presence and absence of known ABC transporter inhibitors.
-
Interpretation: Increased expression and activity of ABC transporters in the resistant line suggest that drug efflux is contributing to resistance.
4. ALDH Enzyme Activity Assay
-
Method: Spectrophotometric or fluorometric assay.
-
Procedure: Prepare cell lysates from both parental and resistant lines. Measure the rate of NAD(P)H production in the presence of an ALDH substrate (e.g., retinaldehyde).
-
Interpretation: A higher basal ALDH activity in the resistant cells could indicate increased enzyme levels. Comparing the inhibition by this compound in lysates from both cell lines can confirm a change in the inhibitor's potency at the enzyme level.
Visualizations
Caption: ALDH1A2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for confirming and investigating resistance to this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 3. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of aldehyde dehydrogenase (ALDH) in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Impact of Serum on Aldh1A2-IN-1 Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the activity of Aldh1A2-IN-1, a selective inhibitor of Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: What is ALDH1A2 and why is it an important drug target?
Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2), also known as Retinaldehyde Dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2][3] RA is a vital signaling molecule that regulates numerous biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[4][5] Dysregulation of the ALDH1A2/RA signaling pathway is implicated in various diseases, including cancer and developmental disorders, making ALDH1A2 a significant therapeutic target.[2][5]
Q2: Why does my inhibitor, this compound, show reduced potency in serum-containing media compared to serum-free media?
This is a common observation for many small molecule inhibitors. The primary reasons for decreased potency in the presence of serum include:
-
Serum Protein Binding: Small molecules often bind to serum proteins, most notably albumin.[6] This interaction reduces the concentration of the free, unbound inhibitor available to engage with the ALDH1A2 target enzyme. Only the unbound fraction of the drug is typically considered pharmacologically active.[6][7]
-
Assay Interference: Components within the serum can directly interfere with the assay's detection method (e.g., fluorescence, absorbance), leading to inaccurate readings.[8][9]
-
Inhibitor Instability: The inhibitor may be less stable in serum due to enzymatic degradation or other chemical interactions.[10][11]
Q3: What are the key serum components that can interfere with my experiment?
Serum is a complex mixture. Key components that can cause interference are:
-
Albumin: The most abundant serum protein, it is a major source of non-specific drug binding.[6]
-
α-1-acid glycoprotein (AGP): Another plasma protein known to bind basic drugs.[6]
-
Endogenous Ligands/Substrates: Serum contains retinol and other retinoids which are precursors in the ALDH1A2 pathway and could compete with the inhibitor or substrate in the assay.[12][13]
-
Other Proteins and Lipids: Can cause non-specific binding of the inhibitor or interfere with assay signals.[9][14]
Q4: How can I quantify the impact of serum on this compound's activity?
A systematic approach is required. You should perform dose-response experiments to determine the inhibitor's IC50 value under different conditions:
-
In a serum-free buffer system.
-
In media containing varying concentrations of serum (e.g., 1%, 5%, 10% Fetal Bovine Serum).
-
In media supplemented with physiological concentrations of Human Serum Albumin (HSA).
A rightward shift in the IC50 curve in the presence of serum indicates a reduction in potency.
ALDH1A2 Signaling Pathway
The following diagram illustrates the canonical pathway for retinoic acid synthesis, the process inhibited by this compound.
Caption: ALDH1A2 catalyzes the conversion of retinaldehyde to retinoic acid.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Significantly higher IC50 value (lower potency) in serum-containing media. | 1. Serum Protein Binding: The inhibitor is binding to albumin and other proteins, reducing its free concentration.[6][7] | 1a. Quantify the free fraction of the inhibitor using methods like equilibrium dialysis or ultrafiltration (see Protocol 2). 1b. Perform assays with varying serum concentrations to understand the relationship. 1c. Test activity in the presence of purified Human Serum Albumin (HSA) to confirm it as the primary binding partner. |
| 2. Inhibitor Degradation: The compound may be unstable and metabolized by enzymes in the serum.[11] | 2a. Assess the stability of this compound in serum over the time course of your experiment using LC-MS. | |
| High background signal or poor signal-to-noise ratio. | 1. Serum Interference with Assay Readout: Serum components can have native fluorescence or absorbance at the wavelengths used for detection. | 1a. Run a "serum-only" control (no enzyme or substrate) to quantify the background signal and subtract it from all measurements. 1b. If possible, switch to an alternative detection method (e.g., from fluorescence to an HPLC-based endpoint).[15] |
| 2. Non-specific Enzyme Activity: Other dehydrogenases in serum may act on the substrate. | 2a. Run a control with serum and substrate but without added recombinant ALDH1A2 enzyme to check for background enzymatic activity. | |
| Poor reproducibility of results between experiments. | 1. Variability in Serum Lots: Different batches of Fetal Bovine Serum (FBS) can have significant compositional differences. | 1a. Purchase a large single lot of FBS for the entire study. 1b. Qualify each new lot of serum by running a standard inhibitor dose-response curve. |
| 2. Inconsistent Experimental Conditions: Minor variations in incubation time, temperature, or cell density can be exacerbated by the complexity of serum. | 2a. Strictly adhere to standardized protocols. 2b. Include positive (known inhibitor) and negative (vehicle) controls in every plate. |
Data Presentation
The effect of serum on inhibitor potency is typically quantified by measuring the IC50 shift.
Table 1: Hypothetical IC50 Values for this compound
| Assay Condition | This compound IC50 (nM) | Fold Shift (vs. Serum-Free) |
| Serum-Free Buffer | 50 | 1.0 |
| Medium + 10% FBS | 750 | 15.0 |
| Medium + 50% Human Serum | 4,500 | 90.0 |
| Medium + 45 mg/mL HSA | 4,200 | 84.0 |
Table 2: Quantifying Serum Protein Binding
| Method | % this compound Bound | % Free (Active) |
| Equilibrium Dialysis (10% FBS) | 93.3% | 6.7% |
| Ultrafiltration (10% FBS) | 94.1% | 5.9% |
Experimental Protocols
Protocol 1: Assessing this compound Potency (IC50 Determination)
This protocol describes a spectrophotometric assay to measure ALDH1A2 dehydrogenase activity by monitoring the production of NADH.[16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.5, 50 mM NaCl, 0.5 mM TCEP.
-
Enzyme Stock: Prepare purified recombinant human ALDH1A2 in assay buffer.
-
Cofactor Stock: 10 mM NAD+ in assay buffer.
-
Substrate Stock: 4 mM all-trans-retinaldehyde in DMSO.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in 100% DMSO. Create serial dilutions in DMSO for the dose-response curve.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add components in the following order:
-
Assay Buffer (or media with/without serum).
-
2 µL of this compound dilution (or DMSO for control).
-
NAD+ to a final concentration of 100 µM.
-
ALDH1A2 enzyme (e.g., 0.5 - 1.0 µg).
-
-
Mix and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding all-trans-retinaldehyde to a final concentration of 40 µM.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Assessing Serum Impact
The following diagram outlines a logical workflow for a comprehensive assessment.
Caption: A systematic workflow to test and understand serum's effect on an inhibitor.
Protocol 2: Measuring Serum Protein Binding via Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring the unbound fraction of a drug.[17]
-
Device and Materials:
-
Equilibrium dialysis device (e.g., RED plate) with dialysis membranes (e.g., 8 kDa MWCO).
-
Dialysis Buffer (Phosphate Buffered Saline, PBS, pH 7.4).
-
Serum sample (e.g., human serum or FBS).
-
This compound stock solution.
-
-
Procedure:
-
Spike the serum with this compound to the desired final concentration (e.g., 1 µM).
-
Add the spiked serum to one chamber of the dialysis device (the "donor" chamber).
-
Add an equal volume of PBS to the other chamber (the "receiver" chamber).
-
Seal the plate and incubate on an orbital shaker at 37°C for 4-24 hours to allow equilibrium to be reached.
-
After incubation, collect samples from both the donor and receiver chambers.
-
Determine the concentration of this compound in both chambers using a sensitive analytical method like LC-MS/MS.
-
-
Calculations:
-
At equilibrium, the concentration in the receiver chamber represents the free (unbound) drug concentration ([C]free).
-
The concentration in the donor chamber represents the total drug concentration ([C]total = free + bound).
-
Fraction Unbound (fu) = [C]free / [C]total
-
% Bound = (1 - fu) * 100
-
Troubleshooting Logic Diagram
Use this diagram to diagnose unexpected results when working with serum.
References
- 1. Single-cell RNA sequencing data locate ALDH1A2-mediated retinoic acid synthetic pathway to glomerular parietal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Aldehyde Dehydrogenases 1A2 Expression and Distribution are Potentially Associated with Neuron Death in Spinal Cord of Tg(SOD1*G93A)1Gur Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoic Acid: Sexually Dimorphic, Anti-Insulin and Concentration-Dependent Effects on Energy [mdpi.com]
- 13. Retinoic Acid Synthesis and Signaling during Early Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Aldh1A2-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aldh1A2-IN-1 and its alternatives for researchers studying the role of Aldehyde Dehydrogenase 1A2 (ALDH1A2) in various biological processes. Confirming that a chemical probe or drug candidate interacts with its intended target within a cellular context is a critical step in research and drug development. This document outlines experimental approaches and provides comparative data to aid in the selection of the most appropriate chemical tool for your research needs.
Introduction to ALDH1A2 and the Importance of Target Engagement
Aldehyde Dehydrogenase 1A2 (ALDH1A2), also known as Retinaldehyde Dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[1] RA is a potent signaling molecule that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis, and plays a crucial role in embryonic development and tissue homeostasis.[1][2] Dysregulation of ALDH1A2 activity has been implicated in various diseases, including cancer and developmental disorders, making it an attractive therapeutic target.[1][2]
When utilizing small molecule inhibitors such as this compound to study ALDH1A2 function, it is imperative to confirm "target engagement" – the direct physical interaction of the compound with ALDH1A2 inside the cell. This confirmation is essential to ensure that the observed biological effects are a direct consequence of ALDH1A2 inhibition and not due to off-target activities of the compound. This guide provides a framework for confirming this compound target engagement and compares its properties to other known ALDH1A2 inhibitors.
Comparison of this compound and Alternative Inhibitors
Several small molecules have been identified as inhibitors of ALDH1A2. Below is a comparative summary of this compound and other commonly used or commercially available inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (ALDH1A2) | Dissociation Constant (Kd) | Notes |
| This compound | ALDH1A2 | Reversible, Active-site directed | 0.91 µM[3] | 0.26 µM[3] | Characterized by several hydrophobic interactions with the target.[3] |
| WIN 18,446 | ALDH1A1, ALDH1A2, ALDH1A3 | Irreversible (Time-dependent for ALDH1A2) | ~0.3 µM[4] | - | A well-established inhibitor used in studies of spermatogenesis.[5] |
| DEAB (Diethylaminobenzaldehyde) | Pan-ALDH1A inhibitor | Substrate and mechanism-based inhibitor | 1.2 µM | - | Commonly used as a broad-spectrum ALDH inhibitor in cancer stem cell research. |
| CM121 | ALDH1A2 | Reversible | 0.54 µM | - | A reversible inhibitor characterized alongside WIN 18,446.[4] |
| Daidzin | ALDH1A2, ALDH1B1, ALDH2 | Reversible | 4.5 µM | - | Also a potent inhibitor of other ALDH isoforms. |
Experimental Protocols for Confirming Target Engagement
Verifying that this compound or an alternative inhibitor is engaging with ALDH1A2 in your cellular model can be achieved through a combination of biochemical and cell-based assays.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to assess target engagement in a cellular environment.[6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7][8]
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
Quantification of Soluble ALDH1A2: Analyze the soluble fractions by Western blotting using an ALDH1A2-specific antibody or by ELISA to quantify the amount of soluble ALDH1A2 at each temperature.
-
Data Analysis: Plot the amount of soluble ALDH1A2 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
ALDH1A2 Enzymatic Activity Assay
A direct way to confirm target engagement is to measure the enzymatic activity of ALDH1A2 in cell lysates after treatment with the inhibitor.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. After the incubation period, wash the cells and prepare cell lysates using a suitable lysis buffer.
-
Enzymatic Reaction: In a microplate, mix the cell lysate with a reaction buffer containing the ALDH1A2 substrate, retinaldehyde, and the cofactor NAD+.
-
Measurement: The enzymatic activity is determined by measuring the rate of NADH production, which can be monitored fluorometrically by the increase in fluorescence at 460 nm upon excitation at 340 nm.[9]
-
Data Analysis: Compare the ALDH1A2 activity in inhibitor-treated samples to that of the vehicle control. A dose-dependent decrease in activity confirms target engagement.
Measurement of Cellular Retinoic Acid Levels
Since ALDH1A2 is the primary enzyme for retinoic acid (RA) synthesis, its inhibition should lead to a decrease in cellular RA levels.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Retinoid Extraction: After treatment, harvest the cells and perform a liquid-liquid extraction to isolate retinoids.
-
Quantification: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of retinoic acid.
-
Data Analysis: A significant reduction in cellular RA levels in the inhibitor-treated cells compared to the control group indicates successful target engagement and inhibition.
Downstream Gene Expression Analysis
Inhibition of ALDH1A2 and the subsequent decrease in retinoic acid levels will affect the expression of RA-responsive genes.
ALDH1A2 Signaling Pathway:
References
- 1. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 2. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Aldehyde Dehydrogenase Function Using WIN 18,446 to Synchronize Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
Validating Aldh1A2-IN-1: A Comparative Guide to Measuring Downstream Effects of Aldh1A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aldh1A2-IN-1 with other known Aldh1A2 inhibitors, focusing on the downstream effects to validate its efficacy and mechanism of action. The data presented here is compiled from various studies to offer an objective overview and support for experimental design.
Introduction to Aldh1A2 and its Inhibition
Aldehyde dehydrogenase 1 family member A2 (Aldh1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[1][2] Retinoic acid is a potent signaling molecule that regulates a multitude of cellular processes, including differentiation, proliferation, and apoptosis, by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) which then modulate the transcription of target genes. Given its pivotal role, Aldh1A2 has emerged as a significant therapeutic target for various conditions, including cancer and developmental disorders.
Inhibition of Aldh1A2 provides a direct method to modulate RA signaling. Validating a novel inhibitor like this compound requires a thorough assessment of its impact on the downstream signaling pathway and resulting cellular phenotypes. This guide compares this compound to other established Aldh1A2 inhibitors to provide a framework for its validation.
Comparison of Aldh1A2 Inhibitors
Several small molecules have been identified as inhibitors of Aldh1A2, each with distinct mechanisms and potencies. A direct comparison is essential for selecting the appropriate tool compound for research and for validating new chemical entities like this compound.
| Inhibitor | Type | Target | IC50 (µM) | Kd (µM) | Key Characteristics |
| This compound | Reversible | ALDH1A2 | 0.91[3][4][5] | 0.26[3][4][5] | Active site-directed reversible inhibitor.[3][4][5][6] |
| WIN 18,446 | Irreversible | ALDH1A1/1A2 | ~0.3[7] | - | Covalently modifies the catalytic cysteine residue.[1][8] |
| DEAB | Irreversible | Pan-ALDH1A | 1.2 (for ALDH1A2)[9] | - | Commonly used as a broad-spectrum ALDH inhibitor.[9] |
| Compound 6-118 | Reversible | ALDH1A2 | 0.91[1] | 0.26[1] | Interacts with the active site through hydrogen bonding.[1][8] |
| CM121 | Reversible | ALDH1A2 | 0.54[1] | 1.1[1] | Interacts with the active site through hydrogen bonding.[1] |
Measuring Downstream Effects of Aldh1A2 Inhibition
Validation of Aldh1A2 inhibition is achieved by quantifying its effects at multiple levels of the retinoic acid signaling pathway, from the direct reduction of RA levels to changes in gene expression and observable phenotypic alterations.
Quantification of Retinoic Acid Levels
The most direct consequence of Aldh1A2 inhibition is a decrease in intracellular retinoic acid concentrations. Several analytical methods can be employed for this purpose.
| Method | Principle | Sensitivity | Throughput | Key Considerations |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High | Moderate | High specificity and sensitivity, considered the gold standard. |
| HPLC-UV | High-performance liquid chromatography with ultraviolet detection. | Moderate | High | Less sensitive than LC-MS/MS, may require derivatization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas chromatography separation followed by mass spectrometry detection. | High | Low | Requires derivatization to make RA volatile. |
Expected Outcome: Treatment with an effective Aldh1A2 inhibitor like this compound should lead to a dose-dependent decrease in all-trans retinoic acid levels in cells or tissues. For instance, treatment with WIN 18,446 has been shown to cause a significant reduction in testicular retinoic acid levels.[10]
Analysis of Retinoic Acid Target Gene Expression
Inhibition of Aldh1A2 and the subsequent reduction in RA levels will alter the expression of RA-responsive genes. Quantitative real-time PCR (qPCR) is a standard method to measure these changes.
Key RA Target Genes:
-
Retinoic Acid Receptor Beta (RARB): A well-established direct target of RA signaling, often upregulated by RA.
-
Homeobox A1 (HOXA1): A developmental gene whose expression is induced by RA.
-
Cytochrome P450 Family 26 Member A1 (CYP26A1): An enzyme responsible for RA catabolism, its expression is induced by RA as a negative feedback mechanism.[11]
Expected Outcome: Inhibition of Aldh1A2 should lead to a decrease in the expression of RA-inducible genes like RARB, HOXA1, and CYP26A1 in the presence of retinaldehyde.
Assessment of Phenotypic Changes
The ultimate validation of an Aldh1A2 inhibitor comes from its ability to induce predictable phenotypic changes consistent with the known biological roles of retinoic acid.
| Assay | Biological Process | Experimental Model | Expected Outcome with Aldh1A2 Inhibition |
| Cell Proliferation Assay (e.g., MTT, Crystal Violet) | Cell growth and viability | Cancer cell lines (e.g., Ovarian, Prostate) | Inhibition of proliferation in RA-dependent cancer cells. |
| Cell Migration/Invasion Assay (e.g., Transwell, Wound Healing) | Cell motility and metastasis | Cancer cell lines (e.g., Ovarian) | Decreased migration and invasion capabilities. |
| Spermatogenesis Analysis | Male reproduction | In vivo animal models (e.g., mice, rabbits) | Blockade or impairment of spermatogenesis.[7] |
Experimental Protocols
Retinoic Acid Quantification by LC-MS/MS
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer. Perform a liquid-liquid extraction using a solvent system like hexane/ethyl acetate to isolate retinoids.
-
Chromatography: Separate the extracted retinoids on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with formic acid and methanol).
-
Mass Spectrometry: Detect and quantify all-trans retinoic acid using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a deuterated internal standard for accurate quantification.
qPCR for RA Target Gene Expression
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the Aldh1A2 inhibitor (e.g., this compound) and retinaldehyde for a specified time.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA using a commercial kit and synthesize cDNA using a reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (RARB, HOXA1, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Primer Sequences (Example for Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| RARB | GCTGGACATGGCCCTGAAG | AGGGCAGCAGCAGCATCAT |
| HOXA1 | CCTGGAGAAGGAGTTCCAGTT | TTTTCATCCTGCGGTTCTGAA |
| CYP26A1 | CTGCTTCATCCCTGCACATC | GCTCATCTCCACCATCACAA |
| GAPDH | GGTGAAGGTCGGTGTGAACG | CTTGATTTTGGAGGGATCTCGC |
Cell Proliferation Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the Aldh1A2 inhibitor.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Staining: Remove the media, wash the cells with PBS, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash away the excess stain, air dry the plate, and solubilize the stain with 10% acetic acid. Measure the absorbance at 590 nm.
Visualizing the Pathway and Workflow
Caption: Retinoic acid signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating Aldh1A2 inhibition.
References
- 1. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS [[2204229-64-9]] | BIOZOL [biozol.de]
- 5. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 6. This compound | ALDH1A2 inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 9. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALDH1A2 Is a Candidate Tumor Suppressor Gene in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
advantages of reversible inhibitor Aldh1A2-IN-1 over irreversible inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2) plays a critical role in the synthesis of retinoic acid, a key signaling molecule involved in numerous physiological and developmental processes. Consequently, the inhibition of ALDH1A2 has emerged as a promising therapeutic strategy for various diseases. This guide provides a detailed comparison of the reversible inhibitor Aldh1A2-IN-1 and irreversible inhibitors of ALDH1A2, offering insights into their distinct mechanisms and experimental characterization.
At a Glance: Reversible vs. Irreversible ALDH1A2 Inhibition
The fundamental difference between reversible and irreversible inhibitors lies in the nature of their interaction with the target enzyme. Reversible inhibitors, such as this compound, typically bind to the enzyme through non-covalent interactions, forming an enzyme-inhibitor complex that can readily dissociate. In contrast, irreversible inhibitors form a stable, covalent bond with the enzyme, leading to its permanent inactivation. This distinction has significant implications for their pharmacological profiles, including duration of action, potential for off-target effects, and overall therapeutic utility.
Quantitative Comparison of Inhibitor Performance
The following table summarizes key quantitative data for the reversible inhibitor this compound (also known as compound 6-118) and the well-characterized irreversible inhibitor, WIN18,446.
| Parameter | This compound (Reversible) | WIN18,446 (Irreversible) | Reference |
| IC50 | 0.91 µM | 0.19 µM (after 22 min preincubation) | [1] |
| Kd (apparent) | 0.26 µM | 0.03 µM | [1] |
| Ki | Not Reported | 0.42 µM | [1] |
| kinact | Not Applicable | 23 h⁻¹ | [1] |
| Binding Mechanism | Non-covalent, reversible | Covalent, irreversible | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of an inhibitor. Kd (dissociation constant) reflects the affinity of the inhibitor for the enzyme. Ki (inhibition constant) is a more specific measure of affinity for competitive inhibitors. kinact (rate of inactivation) is a measure of the rate at which an irreversible inhibitor inactivates the enzyme.
Delving into the Mechanisms: A Structural Perspective
Structural studies have revealed key insights into how these different classes of inhibitors interact with ALDH1A2.
This compound (Reversible Inhibition): this compound binds to the active site of ALDH1A2 through a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts.[1] This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme, allowing for the potential restoration of enzyme activity if the inhibitor concentration decreases.
WIN18,446 (Irreversible Inhibition): WIN18,446 acts as a time-dependent, irreversible inhibitor by forming a covalent bond with a critical cysteine residue (Cys320) in the active site of ALDH1A2.[1] This covalent modification permanently inactivates the enzyme. The formation of this adduct also induces a conformational change in the neighboring NAD+ binding site, further disrupting the enzyme's catalytic function.[1]
Advantages of Reversible Inhibition with this compound
The reversible nature of this compound offers several potential advantages over irreversible inhibitors in a therapeutic context:
-
Improved Safety Profile: Because the inhibition is reversible, the duration of action is more directly related to the pharmacokinetic profile of the drug. This can reduce the risk of prolonged or permanent off-target effects, as the enzyme's function can be restored once the inhibitor is cleared from the system.
-
Fine-tuned Modulation of Activity: Reversible inhibitors allow for a more dynamic and controlled modulation of enzyme activity. The level of inhibition can be titrated by adjusting the dose and dosing frequency, offering greater therapeutic control.
-
Reduced Potential for Immune Response: Covalent modification of proteins by irreversible inhibitors can sometimes lead to the formation of haptens, which can trigger an immune response. Reversible inhibitors, lacking this covalent interaction, may have a lower propensity for such immunogenicity.
Experimental Protocols for Inhibitor Characterization
Accurate characterization of inhibitor performance is crucial for drug development. Below are detailed methodologies for key experiments used to evaluate ALDH1A2 inhibitors.
ALDH1A2 Enzyme Activity Assay
This assay measures the catalytic activity of ALDH1A2 by monitoring the production of NADH, a product of the enzymatic reaction.
Materials:
-
Purified recombinant human ALDH1A2 enzyme
-
Reaction Buffer: 50 mM sodium phosphate (pH 7.5), 50 mM NaCl, 0.5 mM TCEP
-
NAD+ solution (100 µM final concentration)
-
Retinaldehyde (substrate) solution (40 µM final concentration)
-
Inhibitor stock solutions (e.g., this compound, WIN18,446) in DMSO (2% final DMSO concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer, NAD+ solution, and the diluted inhibitor or DMSO (for control wells).
-
Add the ALDH1A2 enzyme to each well and mix gently.
-
For irreversible inhibitors like WIN18,446, pre-incubate the enzyme and inhibitor for a specific time (e.g., 22 minutes) before adding the substrate. For reversible inhibitors, pre-incubation is not typically required.
-
Initiate the reaction by adding the retinaldehyde substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the rate of NADH formation and thus ALDH1A2 activity.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified ALDH1A2
-
Inhibitor solution
-
ITC buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 5% DMSO
-
NAD+ solution (1 mM if studying inhibitor binding in the presence of the cofactor)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the ALDH1A2 protein and inhibitor solutions in the same, precisely matched ITC buffer. Degas all solutions thoroughly.
-
Load the ALDH1A2 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
If investigating the influence of the cofactor, include 1 mM NAD+ in both the cell and syringe solutions.[1]
-
Set the experimental temperature (e.g., 30°C).[1]
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The instrument measures the heat released or absorbed during each injection.
-
Integrate the heat signals and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1]
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, assesses the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Purified ALDH1A2 (4 µM final concentration)
-
Inhibitor solution (200 µM final concentration)
-
DSF buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 2% DMSO
-
SYPRO Orange dye (fluorescent probe)
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
In a 96-well PCR plate, mix the ALDH1A2 protein, DSF buffer, SYPRO Orange dye, and the inhibitor or DMSO (for control).
-
Seal the plate and place it in the real-time PCR instrument.
-
Set the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition in the melting curve represents the melting temperature (Tm).
-
A shift in the Tm in the presence of the inhibitor compared to the control indicates ligand binding and stabilization.[1]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate the ALDH1A2 signaling pathway and a typical experimental workflow for comparing inhibitors.
Caption: ALDH1A2 catalyzes the oxidation of retinaldehyde to retinoic acid.
Caption: Workflow for comparing reversible and irreversible ALDH1A2 inhibitors.
References
A Comparative Guide to Isoform-Selective Aldehyde Dehydrogenase (ALDH) Inhibitors: Evaluating Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The aldehyde dehydrogenase (ALDH) superfamily of enzymes, comprising 19 human isoforms, plays a critical role in cellular detoxification by metabolizing both endogenous and exogenous aldehydes.[1] Specific ALDH isoforms, particularly those from the ALDH1A subfamily, are also pivotal in the biosynthesis of retinoic acid (RA), a key regulator of cellular proliferation, differentiation, and survival.[2][3][4][5] Given their significant roles in both normal physiology and pathophysiology, including cancer progression and therapy resistance, the development of isoform-selective ALDH inhibitors is an area of intense research.[2][6][7][8]
This guide provides a comparative analysis of the efficacy of selective ALDH1A2 inhibitors against other isoform-selective ALDH inhibitors. While specific public data for a compound designated "Aldh1A2-IN-1" is not available, this guide will utilize data from well-characterized, selective ALDH1A2 inhibitors as a benchmark for comparison.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the in vitro efficacy (IC50 values) of several isoform-selective ALDH inhibitors against their target isoforms and demonstrates their selectivity over other ALDH isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Target Isoform | IC50 (nM) | Selectivity Profile (IC50 in nM) | Reference |
| WIN18,446 | ALDH1A2 | 190 | Time-dependent inactivation | [3] |
| CM121 | ALDH1A2 | 540 | - | [3] |
| 6-118 | ALDH1A2 | 910 | - | [3] |
| NCT-501 | ALDH1A1 | 40 | >57,000 for ALDH1B1, ALDH3A1, and ALDH2 | [9][10][11] |
| CM037 | ALDH1A1 | 4,600 | Selective over 8 other ALDH isoenzymes at 20 µM | [12][13] |
| ALDH1A3-IN-2 | ALDH1A3 | 1,290 | - | [14] |
| ALDH1A3-IN-3 | ALDH1A3 | 260 | Also a good substrate for ALDH3A1 | [15] |
| CVT-10216 | ALDH2 | 53 | Also inhibits ALDH1A at 1,300 nM | [6][7] |
| CB7 | ALDH3A1 | 298 | - | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of ALDH1A2 inhibition and the methods used to evaluate inhibitor efficacy, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Figure 1. Simplified diagram of the retinoic acid synthesis pathway highlighting the role of ALDH1A2 and the point of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Aldh1A2-IN-1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the selective ALDH1A2 inhibitor, Aldh1A2-IN-1, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, both in its pure form and as experimental waste. Adherence to these protocols is vital for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, the area should be evacuated, and the spill should be contained and cleaned up by trained personnel wearing appropriate PPE.
Disposal of Pure this compound and Contaminated Materials
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated from non-hazardous waste.
-
Waste Collection: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and any solvents used.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO, ethanol). The date of waste accumulation should also be clearly visible.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
For safe handling and storage of this compound waste, please refer to the following quantitative guidelines.
| Parameter | Guideline |
| Storage Temperature | Store waste in a cool, dry, and well-ventilated place. Avoid extreme temperatures. |
| Container Material | Use chemically resistant containers (e.g., high-density polyethylene, borosilicate glass). |
| Labeling Requirements | Clearly label with "Hazardous Waste," chemical name, and associated hazards as per institutional policy. |
| Spill Cleanup Absorbent | Use inert absorbent material such as vermiculite or sand. |
Experimental Protocols
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Cover the spill with an inert absorbent material.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Aldh1A2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Aldh1A2-IN-1, a reversible inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A2 (ALDH1A2). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Understanding this compound: A Profile
This compound is a small molecule inhibitor that acts on ALDH1A2, an enzyme critical in the synthesis of retinoic acid.[1][2][3][4] Retinoic acid is a key signaling molecule involved in various biological processes, including development and cell differentiation.[3][5][6] Due to its role in these pathways, this compound and similar compounds are valuable tools in research, particularly in studies related to developmental biology and oncology.[5][7][8]
Key Properties:
| Property | Value | Source |
| Molecular Formula | C21H26N4O4S | [9] |
| Molecular Weight | 430.52 g/mol | [9] |
| Appearance | Light yellow to yellow solid | [9] |
| IC50 | 0.91 μM for ALDH1A2 | [9] |
| Kd | 0.26 μM for ALDH1A2 | [9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given that the full toxicological properties of this compound may not be fully known, a cautious approach is paramount. The following PPE is recommended as a minimum standard for handling this compound. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Essential to protect against splashes and aerosols of the compound, whether in solid or solution form.[10] |
| Face Shield | Recommended when there is a significant risk of splashing, such as when preparing stock solutions or handling larger quantities.[11] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves provide good protection against incidental contact with a wide range of chemicals.[10][11] Always inspect gloves for tears or punctures before use. For prolonged contact, consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination.[11] |
| Chemical-Resistant Apron or Suit | For procedures with a high risk of splashing or when handling large quantities, a chemical-resistant apron or suit should be worn over the lab coat.[10][12] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If a fume hood is not available or if there is a risk of generating aerosols outside of a contained system, a NIOSH-approved respirator with appropriate cartridges should be used.[12][13] | |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in any laboratory setting to protect against spills and falling objects.[11] |
Procedural Guidance: Step-by-Step Safety
3.1. Handling and Preparation of this compound Solutions
-
Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and supplies, including waste containers, readily available.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, closed-toed shoes, safety goggles, and finally, gloves.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Solubilization: this compound is soluble in DMSO.[9][14] When preparing stock solutions, add the solvent to the solid slowly and cap the vial securely before mixing. For some formulations, warming and sonication may be necessary to achieve full dissolution.[9][14]
-
Aliquoting and Storage: Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the powder at -20°C for up to 3 years and solutions at -80°C for up to 6 months or -20°C for up to 1 month.[9][14]
3.2. Disposal Plan: Responsible Waste Management
-
Chemical Waste: All unused this compound, whether in solid or solution form, and any grossly contaminated materials should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated disposable items should be placed in a designated hazardous waste container.
-
Empty Containers: Empty vials that once contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.
-
Spill Cleanup: In the event of a spill, evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate chemical spill kit. Absorb the spilled material, place it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Guides: Pathways and Workflows
The following diagrams illustrate the biological context of Aldh1A2 and a standard workflow for handling chemical inhibitors.
Caption: The role of ALDH1A2 in the retinoic acid signaling pathway and its inhibition by this compound.
Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe and productive research environment when working with this compound. Always prioritize safety and consult your institution's specific guidelines and the manufacturer's Safety Data Sheet.
References
- 1. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. ALDH1A2 - Wikipedia [en.wikipedia.org]
- 4. ALDH1A2 aldehyde dehydrogenase 1 family, member A2 RALDH(II) RALDH2 RALDH2-T | Sigma-Aldrich [sigmaaldrich.com]
- 5. Aldehyde Dehydrogenases 1A2 Expression and Distribution are Potentially Associated with Neuron Death in Spinal Cord of Tg(SOD1*G93A)1Gur Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Recombinant Human ALDH1A2 Protein (His Tag) - Elabscience® [elabscience.com]
- 8. ALDH1A2-related disorder: A new genetic syndrome due to alteration of the retinoic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. falseguridad.com [falseguridad.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. This compound | ALDH1A2 inhibitor | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
